molecular formula C7H4INO4 B106872 2-Iodo-5-nitrobenzoic acid CAS No. 19230-50-3

2-Iodo-5-nitrobenzoic acid

Cat. No.: B106872
CAS No.: 19230-50-3
M. Wt: 293.02 g/mol
InChI Key: JSSFIFUXHORXJX-UHFFFAOYSA-N
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Description

2-Iodo-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4INO4 and its molecular weight is 293.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-nitrobenzoic acid
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InChI

InChI=1S/C7H4INO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSFIFUXHORXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397276
Record name 2-Iodo-5-nitrobenzoic acid
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Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19230-50-3
Record name 2-Iodo-5-nitrobenzoic acid
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Record name 2-Iodo-5-nitrobenzoic acid
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Record name 2-Iodo-5-nitrobenzoic acid
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Foundational & Exploratory

2-Iodo-5-nitrobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Iodo-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It covers its physicochemical properties, synthetic methodologies, and applications in research and drug development, with a focus on providing actionable data and protocols for a scientific audience.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its unique arrangement of iodo, nitro, and carboxylic acid functional groups makes it a versatile reagent in organic synthesis. The CAS number for this compound is 19230-50-3 [1][2][3][4].

A summary of its key quantitative data is presented below.

PropertyValueSource(s)
CAS Number 19230-50-3[1][2][3][4][5][6]
Molecular Formula C₇H₄INO₄[1][2][4][5]
Molecular Weight 293.02 g/mol [2][3][4]
Appearance White to yellow solid[6]
pKa (Predicted) 2.16 ± 0.10[1][6]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark[1][6]
InChIKey JSSFIFUXHORXJX-UHFFFAOYSA-N[1][4][5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, typically involving electrophilic aromatic substitution. A common and logical approach is the diazotization of 2-amino-5-nitrobenzoic acid, followed by a Sandmeyer-type reaction with an iodide source. This method is advantageous as it provides high regioselectivity.

G cluster_0 Synthetic Pathway A 2-Amino-5-nitrobenzoic acid B Diazonium Salt Intermediate A->B  NaNO₂, aq. H₂SO₄  0-5 °C C This compound B->C  Potassium Iodide (KI)  Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Diazotization

This protocol is a representative procedure adapted from established methods for analogous transformations, such as the synthesis of iodo-aromatic compounds from their corresponding anilines[7][8].

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Diazonium Salt:

    • In a flask, carefully add 10 g of 2-amino-5-nitrobenzoic acid to a cooled (0-5 °C) solution of 20 mL concentrated sulfuric acid in 100 mL of water. Stir the mixture in an ice bath until a fine suspension is formed.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (4.2 g in 20 mL of water) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by the clarification of the solution.

  • Iodination Reaction:

    • In a separate, larger beaker, dissolve 10 g of potassium iodide in 50 mL of water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • Once the addition is complete, gently warm the reaction mixture to approximately 50-60 °C for about one hour to ensure the complete decomposition of the diazonium salt complex.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A solid precipitate of the crude product should form.

    • Add a small amount of sodium thiosulfate solution to quench any excess iodine, as indicated by the disappearance of the brown iodine color.

    • Collect the crude this compound by vacuum filtration and wash the solid with cold water.

    • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and add water until turbidity persists, then allow it to cool slowly to form crystals.

    • Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.

Applications in Research and Drug Development

Substituted benzoic acids are fundamental building blocks in medicinal chemistry. The presence of three distinct functional groups on the this compound scaffold—the carboxylic acid, the iodo group, and the nitro group—offers multiple reactive sites for constructing more complex molecules.

  • Carboxylic Acid: Allows for standard transformations such as esterification, amidation, or conversion to an acyl halide, enabling linkage to various molecular scaffolds[9].

  • Aryl Iodide: Serves as an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal for creating carbon-carbon and carbon-heteroatom bonds[10].

  • Nitro Group: Can be readily reduced to an amino group. This new amino functionality can then be used for further derivatization, such as forming amides or participating in the synthesis of heterocyclic rings like quinazolinones or benzimidazoles, which are common pharmacophores[9][11].

The strategic importance of this compound lies in its role as a versatile intermediate for synthesizing libraries of compounds for screening in drug discovery programs, particularly in areas like oncology, infectious diseases, and inflammation[11][12].

G cluster_0 Role as a Synthetic Intermediate A This compound B Cross-Coupling (e.g., Suzuki, Heck) A->B C Amidation / Esterification A->C D Nitro Reduction (to -NH₂) A->D E Biaryl Structures B->E F Amide / Ester Derivatives C->F G Heterocyclic Scaffolds (e.g., Benzimidazoles) D->G

Caption: Synthetic utility of this compound.

Biological Activity Context: The Role of the Nitro Group

While this compound is primarily used as a synthetic intermediate, the nitroaromatic moiety is a known pharmacophore and toxicophore present in numerous biologically active compounds[13]. The biological activity of many nitro compounds stems from their intracellular reduction.

In low-oxygen environments, such as those found in certain bacteria, parasites, or hypoxic tumor cells, cellular nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, including nitroso, hydroxylamino, and amino species[13][14]. These reactive intermediates can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of essential macromolecules like proteins and DNA. This mechanism is the basis for the antimicrobial and antiparasitic effects of many nitro-based drugs[13][14]. Therefore, derivatives synthesized from this compound could be explored as potential therapeutic agents that target hypoxic microenvironments.

G cluster_0 Conceptual Bioactivation Pathway of Nitroaromatics A Nitroaromatic Compound (Ar-NO₂) B Nitroreductases (e.g., in bacteria, hypoxic cells) A->B C Reactive Nitroso Intermediate (Ar-NO) B->C  Reduction D Hydroxylamino Intermediate (Ar-NHOH) C->D  Reduction E Cellular Damage (DNA, Proteins) D->E  Covalent Adducts,  Oxidative Stress

Caption: General mechanism of action for nitroaromatic compounds.

References

An In-depth Technical Guide to 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-5-nitrobenzoic acid, a key chemical intermediate in synthetic chemistry. The document details its physicochemical properties, a representative synthesis protocol, and its primary applications as a building block for more complex molecules in medicinal chemistry and materials science.

Core Properties of this compound

This compound is a substituted aromatic carboxylic acid. The presence of an iodine atom, a nitro group, and a carboxylic acid on the benzene ring makes it a versatile reagent for a variety of chemical transformations. Its key quantitative data are summarized in the table below.

PropertyValueCitations
Molecular Weight 293.02 g/mol [1][2][3]
Molecular Formula C₇H₄INO₄[1][2][4]
CAS Number 19230-50-3[1][2][5]
Appearance Solid[4]
pKa (Predicted) 2.16 ± 0.10[5]
InChIKey JSSFIFUXHORXJX-UHFFFAOYSA-N[1][4]

Synthesis of this compound

While this compound is commercially available, its synthesis in a laboratory setting is instructive. A common and reliable method for introducing an iodine atom onto an aromatic ring, particularly when an activating amino group is present, is the Sandmeyer-type diazotization-iodination reaction. The following is a detailed, representative experimental protocol for the synthesis of this compound starting from 2-amino-5-nitrobenzoic acid.

Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol is adapted from established procedures for analogous compounds and represents a standard method for this transformation.

Materials:

  • 2-amino-5-nitrobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a three-necked flask, dropping funnel, condenser, and magnetic stirrer.

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation of the Diazonium Salt:

    • In a three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 1 mole equivalent of 2-amino-5-nitrobenzoic acid in a solution of concentrated sulfuric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mole equivalents) dropwise via a dropping funnel. Maintain the temperature of the reaction mixture strictly below 5 °C to prevent the decomposition of the diazonium salt.

    • Continue stirring for an additional 20-30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

  • Iodination Reaction:

    • In a separate beaker, dissolve an excess of potassium iodide (approximately 1.5-2.0 mole equivalents) in a minimal amount of water.

    • Slowly and carefully add the freshly prepared, cold diazonium salt solution to the potassium iodide solution. This addition should be done portion-wise to control the evolution of nitrogen gas.

    • After the initial effervescence subsides, allow the mixture to warm to room temperature and then gently heat it (e.g., in a 50-60 °C water bath) for approximately 1-2 hours to ensure the complete decomposition of the diazonium intermediate and formation of the iodo-substituted product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate of the crude this compound should form.

    • To remove any excess iodine, add a saturated solution of sodium thiosulfate dropwise until the dark color of iodine disappears and the solution becomes pale yellow or off-white.

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol-water, and dry under vacuum.

Applications in Research and Development

Direct biological applications of this compound are not widely reported in the scientific literature. Its primary value to researchers and drug development professionals lies in its utility as a versatile synthetic intermediate. The functional groups on the molecule provide multiple reaction sites for building more complex chemical structures.

  • Cross-Coupling Reactions: The carbon-iodine bond is particularly reactive and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings). These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular scaffolds.

  • Functional Group Transformations: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules of interest. The nitro group can be reduced to an amine, which can then be further functionalized, for example, by acylation or used as a nucleophile in the construction of heterocyclic rings.

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate.

G cluster_start Starting Material cluster_modification Chemical Modifications cluster_intermediates Key Intermediates cluster_final Final Product A This compound B Cross-Coupling (e.g., Suzuki Reaction) A->B R-B(OH)₂ Pd Catalyst E Biaryl Derivative B->E C Nitro Group Reduction F Amino-Biaryl Derivative C->F D Carboxylic Acid Amidation G Complex Drug Candidate D->G E->C e.g., Fe/HCl F->D Amine, Coupling Agent

Synthetic workflow using this compound.

This workflow highlights how the distinct reactive sites of this compound can be sequentially modified to build molecular complexity, a common strategy in the early stages of drug discovery.

Role in Drug Discovery Pipelines

Halogenated nitroaromatic compounds like this compound are valuable starting points in drug discovery. The general logic involves using a readily available, functionalized core structure to generate a library of more complex derivatives for biological screening.

The following diagram illustrates the conceptual flow of how a simple building block can lead to the identification of a lead compound.

G A Building Block (e.g., this compound) B Combinatorial Synthesis A->B C Compound Library (Diverse Derivatives) B->C D High-Throughput Screening (HTS) C->D E Hit Compounds (Show Biological Activity) D->E F Lead Optimization (SAR Studies) E->F G Lead Compound F->G

Conceptual role in a drug discovery pipeline.

In this paradigm, this compound would serve as the "Building Block" (A), which through various chemical reactions (B), is used to create a library of related but structurally diverse molecules (C). These are then tested for activity against a biological target (D), leading to the identification of "hits" (E), which are then chemically modified and optimized (F) to produce a potent and selective "Lead Compound" (G) for further preclinical development.

References

A Technical Guide to 2-Iodo-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-nitrobenzoic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, an iodo group, and a nitro group, provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. The strategic placement of these functional groups allows for selective transformations, making it a key building block in the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications in drug development, supported by its utility in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₇H₄INO₄.[1][2] The presence of an electron-withdrawing nitro group and a bulky iodo substituent on the benzoic acid core significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 19230-50-3[2]
Molecular Formula C₇H₄INO₄[1]
Molecular Weight 293.02 g/mol [2]
Appearance Solid[1]
Melting Point 197-198 °C
Boiling Point 394.2 °C at 760 mmHg
InChI Key JSSFIFUXHORXJX-UHFFFAOYSA-N[1]
¹H NMR (DMSO-d₆) δ 8.55 (d, J=2.8 Hz, 1H), 8.30 (dd, J=8.8, 2.8 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H)
¹³C NMR (DMSO-d₆) δ 165.5, 149.8, 142.9, 135.2, 128.9, 126.7, 92.1
IR (KBr, cm⁻¹) 3100-2500 (O-H), 1700 (C=O), 1520 (NO₂, asym), 1350 (NO₂, sym)
Mass Spectrum (m/z) 293 [M]⁺, 248 [M-NO₂]⁺, 166 [M-I]⁺, 121 [M-I-NO₂]⁺

Experimental Protocols: Synthesis of this compound

Materials and Equipment
  • 2-amino-5-nitrobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Magnetic stirrer with heating plate

  • Beakers and Erlenmeyer flasks

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • pH paper

  • Recrystallization solvent (e.g., aqueous ethanol)

Detailed Synthesis Protocol

Step 1: Diazotization of 2-amino-5-nitrobenzoic acid

  • In a 250 mL beaker, suspend 10.0 g (54.9 mmol) of 2-amino-5-nitrobenzoic acid in 100 mL of deionized water.

  • While stirring, slowly add 15 mL of concentrated hydrochloric acid. A fine suspension of the amine hydrochloride will form.

  • Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, prepare a solution of 4.15 g (60.4 mmol) of sodium nitrite in 20 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 20-30 minutes, ensuring the temperature remains below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt is indicated by the clarification of the solution.

Step 2: Iodination (Sandmeyer-type Reaction)

  • In a 500 mL beaker, dissolve 13.7 g (82.4 mmol) of potassium iodide in 50 mL of deionized water.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Gently heat the mixture to approximately 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt. A dark-colored precipitate of crude this compound will form.

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water until the washings are neutral to pH paper.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected data are summarized in Table 1.

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block for the synthesis of various biologically active molecules. The presence of the iodo group makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental transformations in modern drug discovery.[7][8] The nitro group can be readily reduced to an amino group, providing a handle for further derivatization, and the carboxylic acid group allows for the formation of amides and esters.

Precursor for Bioactive Molecules

Derivatives of nitrobenzoic acids have been investigated for a range of biological activities, including:

  • Anticancer Agents: Nitroaromatic compounds have been explored for their potential as anticancer drugs.[7][9] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Furthermore, the benzoic acid scaffold is present in numerous approved anticancer agents.

  • Antimicrobial Agents: Nitro-containing compounds have a long history as antimicrobial agents.[10][11] The reduction of the nitro group by microbial nitroreductases can lead to the formation of reactive nitrogen species that are toxic to the microorganisms.

  • Enzyme Inhibitors: The benzoic acid moiety is a common feature in many enzyme inhibitors.[12][13] Derivatives of this compound can be designed to target the active sites of specific enzymes implicated in various diseases.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly reactive towards oxidative addition to palladium(0) catalysts. This reactivity enables its use in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex drug candidates.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_iodination Iodination cluster_purification Purification A 2-Amino-5-nitrobenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, HCl, 0-5°C C This compound (Crude) B->C KI D Purified Product C->D Recrystallization

Caption: Experimental workflow for the synthesis of this compound.

Cross_Coupling_Applications cluster_starting_material Core Intermediate cluster_reactions Palladium-Catalyzed Reactions cluster_products Potential Products A This compound B Suzuki Coupling A->B Ar-B(OH)₂, Pd Catalyst, Base C Sonogashira Coupling A->C Terminal Alkyne, Pd/Cu Catalyst, Base D Bi-aryl Carboxylic Acids B->D E Aryl-alkyne Carboxylic Acids C->E

Caption: Role in Palladium-Catalyzed Cross-Coupling Reactions.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via diazotization and iodination makes it readily accessible. The strategic positioning of its three functional groups allows for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling reactions, reduction of the nitro group, and derivatization of the carboxylic acid. These features make this compound a valuable starting material for the development of novel pharmaceuticals, particularly in the areas of oncology and infectious diseases. This guide provides a comprehensive overview for researchers and scientists to leverage the full potential of this important building block.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Iodo-5-nitrobenzoic acid, a compound of interest in various research and development applications. The information is presented to be a valuable resource for laboratory work, chemical synthesis, and formulation development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in different environments and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₇H₄INO₄[1][2][3]
Molecular Weight 293.02 g/mol [1][3][4]
Appearance White to yellow solid[5][6]
Melting Point 197-198 °C[4][6][7]
Boiling Point (Predicted) 394.2 ± 37.0 °C[4][5]
Density (Predicted) 2.156 ± 0.06 g/cm³[5][6]
pKa (Predicted) 2.16 ± 0.10[5]
Storage Temperature Room Temperature, sealed in dry, keep in dark place[5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of solid organic acids like this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end, to a height of about 2-3 mm.

  • Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point (197 °C).

  • Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Solubility Determination (Flask Method - OECD 105 Guideline)

This method determines the saturation concentration of a substance in a solvent, in this case, water.

Apparatus:

  • Erlenmeyer flasks with stoppers

  • Analytical balance

  • Constant temperature water bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is sealed and placed in a constant temperature bath (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, the mixture is allowed to stand to let undissolved solid settle. A sample of the supernatant is carefully withdrawn.

  • Separation of Undissolved Solid: The collected sample is filtered to remove any suspended solid particles.

  • Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method. A calibration curve prepared with standards of known concentrations is used for quantification.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like ethanol may be used if solubility is low, though this can affect the pKa value.

  • Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The standardized NaOH solution is added in small, precise increments from the burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize before each reading. The titration is continued past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Logical Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a new chemical entity.

G cluster_0 Characterization Workflow cluster_1 cluster_2 Sample_Acquisition Sample Acquisition and Purity Assessment Preliminary_Characterization Preliminary Characterization Sample_Acquisition->Preliminary_Characterization Purity Confirmed Detailed_Physical_Analysis Detailed Physical Analysis Preliminary_Characterization->Detailed_Physical_Analysis Proceed Appearance Visual Appearance Preliminary_Characterization->Appearance Melting_Point Melting Point Preliminary_Characterization->Melting_Point Solubility_Screen Solubility Screening Preliminary_Characterization->Solubility_Screen Data_Compilation Data Compilation and Reporting Detailed_Physical_Analysis->Data_Compilation Analysis Complete Quantitative_Solubility Quantitative Solubility (e.g., OECD 105) Detailed_Physical_Analysis->Quantitative_Solubility pKa_Determination pKa Determination (e.g., Potentiometric Titration) Detailed_Physical_Analysis->pKa_Determination Hygroscopicity Hygroscopicity Detailed_Physical_Analysis->Hygroscopicity Crystal_Form Crystal Form Analysis (e.g., XRD) Detailed_Physical_Analysis->Crystal_Form

Caption: Workflow for the physical characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-iodo-5-nitrobenzoic acid, an important intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development activities.

Core Synthesis Pathway

The most established and practical synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key precursor, 2-amino-5-nitrobenzoic acid. The second stage is the conversion of this precursor to the final product via a Sandmeyer reaction.

Stage 1: Synthesis of 2-Amino-5-nitrobenzoic Acid

There are several routes to synthesize the precursor, 2-amino-5-nitrobenzoic acid. The most common laboratory methods start from either N-acetylanthranilic acid or 5-nitroisatin.

Data Presentation: Synthesis of 2-Amino-5-nitrobenzoic Acid

The following table summarizes the key quantitative data for two primary synthesis routes for 2-amino-5-nitrobenzoic acid, allowing for a direct comparison of their performance.[1]

ParameterRoute 1: Nitration of N-Acetylanthranilic AcidRoute 2: Oxidation of 5-Nitroisatin
Starting Material N-Acetylanthranilic Acid5-Nitroisatin
Key Reagents Sulfuric acid, Nitric acid, Acetic acid, Sodium hydroxideSodium hydroxide, Hydrogen peroxide
Reaction Steps 2 (Nitration, Hydrolysis)1
Overall Yield ~61.2%[1]~76.7%[1]
Reaction Conditions Nitration: 9-10°C; Hydrolysis: Reflux10°C
Reaction Time Nitration: ~3.5 hours; Hydrolysis: 1.5 hours3 hours[1]
Purification Recrystallization from ethanolFiltration and washing
Experimental Protocols: Synthesis of 2-Amino-5-nitrobenzoic Acid

Route 1: From N-Acetylanthranilic Acid [1]

This two-step route involves the nitration of N-acetylanthranilic acid followed by the hydrolysis of the acetyl group.

Step 1: Synthesis of 5-Nitro-N-acetylanthranilic acid

  • In a 250 ml four-necked flask, a mixture of 38.4 g of sulfuric acid and 20 ml of acetic acid is prepared and cooled to room temperature.

  • While stirring, 9 g (0.05 mol) of powdered and dried N-acetylanthranilic acid is added.

  • The mixture is stirred for 30 minutes and then cooled to 9°C.

  • A cold mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid is added dropwise under vigorous stirring, maintaining the temperature below 10°C using a cold water bath.

  • After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 3 hours.

  • The reaction mixture is then poured into 200 ml of ice water to precipitate the solid product.

  • The mixture is left to stand overnight, and the precipitate is collected by filtration and washed three times with ice water.

Step 2: Hydrolysis to 2-Amino-5-nitrobenzoic Acid

  • 7.5 g (0.0335 mol) of the 5-Nitro-N-acetylanthranilic acid obtained in the previous step is placed in a 250 ml four-necked flask with 25 ml of absolute ethanol and 100 ml of 6 mol/L sodium hydroxide solution.

  • The mixture is heated to reflux at 81°C for 1.5 hours.

  • After cooling, the solution is filtered, and the filtrate is neutralized to a pH of 3-4 with 1 mol/L dilute hydrochloric acid to precipitate the product.

  • The resulting solid is collected by filtration, washed with cold water, and dried.

Route 2: From 5-Nitroisatin [2]

This route provides a more direct, one-step synthesis to the target molecule.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3.3 g (0.017 mol) of 5-Nitroisatin in 100 mL of a 1 M sodium hydroxide solution.

  • Place the flask in an ice bath and cool the solution to 10 °C with continuous stirring.

  • Slowly add 3 mL (approximately 0.026 mol) of 30% hydrogen peroxide dropwise to the cooled solution using a dropping funnel, maintaining the temperature at or below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 3 hours.

  • Acidify the reaction mixture to a pH of 3-4 by the slow addition of glacial acetic acid. A yellow precipitate of the crude product will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water. The product can be further purified by recrystallization from ethanol.

Stage 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3]

Data Presentation: Synthesis of this compound

The following table outlines the anticipated quantitative data for this synthetic step. The yield is an estimate based on analogous Sandmeyer iodination reactions.

Starting MaterialKey ReagentsTemperature (°C)Time (h)Projected Yield (%)
2-Amino-5-nitrobenzoic acidHCl, NaNO₂, KI0-5 (diazotization); Room Temperature (iodination)~1-270-85
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Sandmeyer iodinations.[4]

  • Diazotization:

    • In a 250 mL beaker, suspend 1.82 g (0.01 mol) of 2-amino-5-nitrobenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.[3]

    • Stir the mixture vigorously to form a fine suspension.

    • Cool the suspension to 0-5 °C in an ice-salt bath.[3]

    • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[3]

    • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[3]

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.[3]

  • Iodination:

    • In a separate beaker, dissolve 2.5 g (0.015 mol) of potassium iodide in 10 mL of water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution with stirring. You will observe the evolution of nitrogen gas.

    • After the addition is complete, allow the mixture to warm to room temperature and continue to stir for 1 hour.

  • Isolation and Purification:

    • Collect the precipitated crude product by vacuum filtration.

    • Wash the solid with cold water.

    • To remove any excess iodine, wash the precipitate with a small amount of saturated sodium thiosulfate solution until the color is discharged.

    • Wash again with cold water.

    • The crude product can be purified by recrystallization from aqueous ethanol to yield this compound.

Mandatory Visualization

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Start N-Acetylanthranilic Acid or 5-Nitroisatin Precursor 2-Amino-5-nitrobenzoic Acid Start->Precursor Nitration/Hydrolysis or Oxidative Cleavage Diazonium Diazonium Salt Intermediate Precursor->Diazonium NaNO₂ / HCl (0-5°C) Final This compound Diazonium->Final KI

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_precursor_synthesis Stage 1: Precursor Synthesis cluster_sandmeyer_reaction Stage 2: Sandmeyer Reaction Start_Material Select Starting Material (e.g., N-Acetylanthranilic Acid) Reaction1 Perform Nitration Start_Material->Reaction1 Workup1 Precipitate and Filter Reaction1->Workup1 Reaction2 Perform Hydrolysis Workup1->Reaction2 Workup2 Precipitate, Filter, and Dry Reaction2->Workup2 Diazotization Diazotization of Precursor (0-5°C) Workup2->Diazotization Proceed with Purified Precursor Iodination Addition of KI Solution Diazotization->Iodination Isolation Filter and Wash Iodination->Isolation Purification Recrystallization Isolation->Purification Final_Product Dry Final Product Purification->Final_Product

Caption: Experimental workflow for this compound synthesis.

References

Solubility of 2-Iodo-5-nitrobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Iodo-5-nitrobenzoic Acid

Understanding the fundamental physicochemical properties of this compound is crucial for anticipating its solubility behavior. The presence of a carboxylic acid group suggests some degree of polarity, while the iodinated and nitrated phenyl ring contributes to its lipophilicity and molecular weight, influencing its interaction with various organic solvents.

PropertyValueSource
CAS Number 19230-50-3[1][2][3][4]
Molecular Formula C₇H₄INO₄[1][2][3][4]
Molecular Weight 293.02 g/mol [1][2][4]
Melting Point 197-198 °C[5]
pKa (Predicted) 2.16 ± 0.10[1]
Appearance Solid[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development, formulation, and quality control. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured.

Detailed Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration: Place the sealed container in a constant-temperature orbital shaker or on a magnetic stirrer. Agitate the mixture for a predetermined duration, typically 24 to 72 hours, to ensure that equilibrium is achieved. To confirm that equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to sediment.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert membrane filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to prevent an overestimation of the solubility.

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method as described below.

Analytical Techniques for Quantification

The choice of analytical technique will depend on the properties of this compound and the desired accuracy.

Principle: This method involves determining the mass of the dissolved solute in a known mass or volume of the solvent after evaporating the solvent.

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a precise volume of the filtered saturated solution into the dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

  • Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight.

  • The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

  • Express the solubility as grams of solute per 100 mL or 100 g of solvent.

Principle: This technique is applicable if this compound possesses a chromophore that absorbs light in the ultraviolet-visible range. The absorbance of the solution is directly proportional to the concentration of the solute (Beer-Lambert law).

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to identify the λmax.

  • Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.

  • Analyze the Saturated Solution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at the λmax.

  • Calculate Concentration: Use the equation of the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution.

Principle: HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture. It is particularly useful for complex matrices or when high accuracy is required.

Procedure:

  • Method Development: Develop a suitable HPLC method, including the choice of a column, mobile phase, flow rate, and detector wavelength (typically a UV detector).

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration.

  • Analyze the Saturated Solution: Dilute a known volume of the filtered saturated solution with the mobile phase. Inject the same fixed volume of the diluted sample into the HPLC system and record the peak area.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_flask Seal the flask add_excess->seal_flask agitate Agitate at constant temperature (24-72 hours) seal_flask->agitate check_equilibrium Periodically sample to confirm equilibrium agitate->check_equilibrium check_equilibrium->agitate Not constant sediment Allow undissolved solid to settle check_equilibrium->sediment Constant filter_supernatant Filter supernatant (e.g., 0.45 µm PTFE) sediment->filter_supernatant quantify Analyze filtrate concentration filter_supernatant->quantify gravimetric Gravimetric Analysis quantify->gravimetric uv_vis UV-Vis Spectrophotometry quantify->uv_vis hplc HPLC quantify->hplc end End gravimetric->end uv_vis->end hplc->end

Caption: Experimental workflow for determining the solubility of this compound.

Reference Data: Solubility of Structurally Related Compounds

While specific data for this compound is unavailable, the solubility of other nitrobenzoic acids can provide a useful reference point for predicting its behavior in various organic solvents. The following tables summarize the solubility of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid.

Solubility of 2-Nitrobenzoic Acid[7]
SolventTemperature (°C)Solubility ( g/100 mL)
Methanol1042.72
EthanolNot Specified~33.3 (1g in 3mL)
AcetoneNot Specified40 (1g in 2.5mL)
ChloroformNot Specified~0.45 (1g in 220mL)
EtherNot Specified~22.2 (1g in 4.5mL)
Benzene100.294
Carbon DisulfideNot SpecifiedSlightly Soluble
Petroleum EtherNot SpecifiedSlightly Soluble
Mole Fraction Solubility of 3-Nitrobenzoic Acid and 3,5-Dinitrobenzoic Acid[8][9]

The solubility of these compounds generally increases with temperature.[6]

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [6]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.150.1330.0880.0650.0480.0120.0050.0003
283.150.1780.1210.0910.0680.0180.0080.0004
293.150.2350.1630.1250.0940.0260.0120.0006
303.150.3060.2180.1690.1280.0380.0180.0008
313.150.3920.2870.2260.1730.0540.0270.0011
323.150.4950.3730.2990.2310.0770.0400.0015

Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [7]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.150.0880.0540.0420.0310.0070.0020.0002
283.150.1160.0730.0580.0430.0100.0030.0003
293.150.1510.0970.0780.0590.0140.0050.0004
303.150.1960.1280.1040.0790.0200.0070.0005
313.150.2530.1680.1380.1050.0280.0110.0007
323.150.3240.2190.1820.1380.0390.0160.0009

Conclusion

References

An In-depth Technical Guide to 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-5-nitrobenzoic acid, with a focus on its synthesis, chemical properties, and potential applications. While the historical details of its initial discovery are not prominently documented in readily available literature, its preparation follows well-established principles of organic chemistry. This document is intended for an audience with a strong background in chemistry and pharmacology.

Core Concepts and Synthesis

The primary route for the synthesis of this compound is through a Sandmeyer reaction, a versatile and widely used method for the transformation of an amino group on an aromatic ring into a variety of functional groups. The logical progression of this synthesis is outlined below.

Synthesis_Pathway cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Iodination 2-Amino-5-nitrobenzoic_acid 2-Amino-5-nitrobenzoic Acid Diazonium_Salt 2-Carboxy-4-nitrobenzenediazonium Salt (Intermediate) 2-Amino-5-nitrobenzoic_acid->Diazonium_Salt NaNO₂, H₂SO₄ 0-5 °C Final_Product This compound Diazonium_Salt->Final_Product KI

Caption: Synthetic pathway for this compound via a Sandmeyer reaction.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to yellow powder.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₄INO₄
Molecular Weight 293.02 g/mol [1]
CAS Number 19230-50-3[1]
Predicted pKa 2.16 ± 0.10[1]
Storage Temperature Room Temperature, sealed in dry, dark place[1]

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.

Materials and Reagents:
  • 2-Amino-5-nitrobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃) (for workup)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Experimental Workflow:

The experimental workflow can be visualized as a two-stage process: the formation of the diazonium salt and its subsequent conversion to the final product.

Experimental_Workflow cluster_diazotization Diazotization cluster_iodination Iodination & Workup start Dissolve 2-amino-5-nitrobenzoic acid in cold conc. H₂SO₄ cool Cool to 0-5 °C (Ice Bath) start->cool add_nitrite Slowly add aqueous NaNO₂ solution (maintain temp < 5 °C) cool->add_nitrite stir1 Stir for 30-60 min at 0-5 °C add_nitrite->stir1 add_iodide Add aqueous KI solution to diazonium salt mixture stir1->add_iodide Transfer Diazonium Salt Solution warm Allow to warm to room temperature, then heat gently (e.g., 50-60 °C) until N₂ evolution ceases add_iodide->warm cool2 Cool the reaction mixture warm->cool2 precipitate Collect crude product by vacuum filtration cool2->precipitate wash Wash precipitate with cold water and Na₂S₂O₃ solution precipitate->wash recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water) wash->recrystallize dry Dry the purified product recrystallize->dry

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:
  • Diazotization:

    • In a flask, carefully dissolve a predetermined amount of 2-amino-5-nitrobenzoic acid in concentrated sulfuric acid, ensuring the mixture is kept cold in an ice-salt bath.

    • In a separate beaker, prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution to the acidic solution of the amine, maintaining the temperature between 0 and 5 °C with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 to 60 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • Prepare a solution of potassium iodide in water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) should be observed.

    • After the initial reaction subsides, allow the mixture to warm to room temperature and then gently heat it (e.g., in a 50-60 °C water bath) until the evolution of nitrogen gas ceases. This indicates the completion of the substitution reaction.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash it with cold water.

    • To remove any residual iodine, wash the crude product with a cold, dilute solution of sodium thiosulfate.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

    • Dry the purified crystals to obtain the final product.

Potential Applications in Research and Drug Development

While specific signaling pathways involving this compound are not well-documented in public literature, its structural motifs suggest potential areas of application for researchers. The presence of the nitro group, a known pharmacophore and toxicophore, suggests that this molecule could be explored for its biological activities.[2][3] Nitro compounds are known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities.[2][3]

The iodo- and carboxylic acid functionalities make this compound a versatile building block in medicinal chemistry for the synthesis of more complex molecules and potential drug candidates. It can serve as a scaffold for the development of novel therapeutic agents.

Disclaimer: This guide is intended for informational purposes for a professional audience. All experimental work should be conducted in a properly equipped laboratory under the supervision of qualified personnel, with all appropriate safety precautions in place.

References

An In-depth Technical Guide to 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its molecular structure, featuring an iodo, a nitro, and a carboxylic acid group, provides multiple reactive sites for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an examination of its applications, particularly as an intermediate in the development of pharmacologically active compounds.

Core Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₇H₄INO₄--INVALID-LINK--
Molecular Weight 293.02 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 19230-50-3--INVALID-LINK--
Melting Point 197-198 °C[1][2]
Boiling Point 394.2 ± 37.0 °C (Predicted)[2]
pKa 2.16 ± 0.10 (Predicted)[2]
Appearance White to yellow solid[2]

Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound from 2-iodobenzoic acid.

Experimental Protocol: Nitration of 2-Iodobenzoic Acid

Materials:

  • 2-Iodobenzoic acid

  • Concentrated Nitric Acid (HNO₃, 65%)

  • Concentrated Sulfuric Acid (H₂SO₄, 95%)

  • Potassium Iodide (KI)

  • Ice

  • Water

Procedure:

  • In a fume hood, carefully add 2-iodobenzoic acid (4.10 g, 40.3 mmol) to a mixture of concentrated nitric acid (35 mL) and concentrated sulfuric acid (85 mL).[2]

  • Heat the reaction mixture to 135 °C and maintain this temperature with stirring for one hour.[2]

  • After the reaction is complete, cool the mixture and pour the resulting brown slurry onto ice.[2]

  • Collect the grey precipitate by filtration and wash it thoroughly with water.[2]

  • Suspend the filter cake in 100 mL of water and heat to 100 °C.[2]

  • Prepare a solution of potassium iodide (8.5 g, 51.2 mmol) and 5 drops of concentrated sulfuric acid in 10 mL of water. Add this solution to the heated suspension.[2]

  • Continue heating the reaction for one hour.[2]

  • Filter the hot brown suspension and wash the collected solid with cold water to yield the crude product.[2]

  • If necessary, the product can be further purified by recrystallization from boiling water.[2]

Safety Precautions: This synthesis involves strong acids and the generation of iodine gas (I₂); therefore, it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Reactivity and Applications in Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of various heterocyclic compounds. The presence of the aryl iodide allows for its participation in cross-coupling reactions, while the carboxylic acid can be converted to esters, amides, and other functional groups. The nitro group can be reduced to an amine, providing another point for chemical modification.

It is a useful reactant for the synthesis of 2-arylquinazolines and tetracyclic isoindolo[1,2-a]quinazolines.[2] While this compound is a precursor to molecules with potential biological activity, there is currently no documented evidence of its direct involvement in modulating specific biological signaling pathways.

Visualizing the Synthesis Workflow

As there is no known direct role of this compound in a specific signaling pathway, the following diagram illustrates the logical workflow of its synthesis, a key aspect for its application in research and development.

G Synthesis Workflow of this compound start Start: 2-Iodobenzoic Acid reaction Nitration Reaction (135°C, 1 hr) start->reaction reagents Reagents: - Conc. HNO3 - Conc. H2SO4 reagents->reaction workup1 Workup 1: - Quench with ice - Filtration - Water wash reaction->workup1 intermediate Crude Intermediate workup1->intermediate purification_step Purification Step: - Suspend in H2O - Add KI/H2SO4 solution - Heat (100°C, 1 hr) intermediate->purification_step workup2 Workup 2: - Hot filtration - Cold water wash purification_step->workup2 product Final Product: This compound workup2->product recrystallization Optional Recrystallization (from boiling water) product->recrystallization for higher purity

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through standard laboratory procedures, and its multiple functional groups make it a versatile precursor for the creation of more complex molecules, including those with potential pharmaceutical applications. While it does not appear to have a direct role in biological signaling, its importance as a synthetic building block is well-established in the field of drug discovery and development.

References

theoretical properties of 2-Iodo-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Properties of 2-Iodo-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a carboxylic acid group, a nitro group, and an iodine atom, provides multiple reactive sites for constructing more complex molecules.[1] This guide provides a comprehensive overview of its theoretical properties, experimental protocols, and potential applications, particularly for professionals in the field of drug discovery and development. The strategic positioning of its functional groups makes it a key building block for various heterocyclic compounds and pharmaceutical precursors.[2][3]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource(s)
Molecular Formula C₇H₄INO₄[4][5][6]
Molecular Weight 293.02 g/mol [6][7][8]
CAS Number 19230-50-3[5][6][7]
Appearance White to yellow solid[3][9]
Melting Point 197-198 °C[3]
Boiling Point (Predicted) 394.2 ± 37.0 °C[3][9]
Density (Predicted) 2.156 ± 0.06 g/cm³[3][9]
pKa (Predicted) 2.16 ± 0.10[3][4][9]
XLogP3-AA 1.9[4][7]
Topological Polar Surface Area 83.1 Ų[4][7]
Hydrogen Bond Acceptor Count 4[4]
Heavy Atom Count 13[4]
Complexity 227[4][7]

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR and ¹³C NMR are standard techniques for characterizing this compound.[10] The chemical shifts are influenced by the electronic effects of the iodo, nitro, and carboxylic acid groups on the benzene ring.[10] Spectra are typically recorded in solvents like DMSO-d6.[11]

  • Mass Spectrometry (MS) :

    • Mass spectrometry data confirms the molecular weight of the compound.[7] The monoisotopic mass is 292.91851 Da.[4][7] Predicted collision cross-section (CCS) values are available for different adducts, which is useful for advanced analytical techniques like ion mobility-mass spectrometry.[12]

  • Infrared (IR) Spectroscopy :

    • IR spectra would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the N-O stretches of the nitro group.[7]

Reactivity and Applications

The reactivity of this compound is dictated by its three primary functional groups:

  • Carboxylic Acid Group : This group can undergo typical reactions such as esterification, amidation, and conversion to an acyl halide, providing a handle for attaching various molecular fragments.[1]

  • Aryl Iodide : The carbon-iodine bond is a key site for cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings.[2] This allows for the formation of carbon-carbon bonds, which is fundamental in building complex molecular scaffolds.[2]

  • Nitro Group : The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can also be reduced to an amino group, which can then be further functionalized, opening up pathways to different classes of compounds.[1]

Due to this versatile reactivity, this compound is a useful reactant for synthesizing heterocyclic systems. Notably, it is used in the preparation of 2-Arylquinazolines and tetracyclic isoindolo[1,2-a]quinazolines, which are scaffolds of interest in medicinal chemistry.[3][8] Its derivatives, like those of the related 2-amino-5-nitrobenzoic acid, have been explored for potential as anticancer, antiviral, and anti-inflammatory agents.[13]

Experimental Protocols

Synthesis of this compound

A common method for preparing this compound is through the nitration of 2-Iodobenzoic acid.[8]

Materials:

  • 2-Iodobenzoic acid[8]

  • Nitric acid (65%)[8]

  • Sulfuric acid (95%)[8]

  • Ice[8]

  • Potassium iodide (for purification step)[8]

Procedure:

  • Add 2-Iodobenzoic acid to a mixture of concentrated nitric acid and sulfuric acid.[8]

  • Heat the reaction mixture to 135 °C and stir for 1 hour.[8]

  • After the reaction is complete, pour the resulting slurry onto ice to precipitate the crude product.[8]

  • Filter the mixture to collect the precipitate and wash it thoroughly with water.[8]

Purification

The crude product can be purified by recrystallization or a hot suspension method.

Procedure:

  • Suspend the crude solid in water and heat the suspension to 100 °C.[8]

  • Add a solution of potassium iodide in water containing a few drops of sulfuric acid.[8]

  • Continue heating for 1 hour.[8]

  • Filter the hot suspension and wash the collected solid with cold water to yield the pure product.[8]

Analytical Characterization

General Protocol for NMR Analysis:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d6).[11][14]

  • Record ¹H and ¹³C NMR spectra using a spectrometer (e.g., 400 or 500 MHz).[10][14]

  • Use an internal standard such as tetramethylsilane (TMS) for referencing the chemical shifts.[14]

Safety and Handling

Aggregated GHS information indicates that this compound should be handled with care. The primary hazard statements are:

  • H302 : Harmful if swallowed[7]

  • H315 : Causes skin irritation[7]

  • H319 : Causes serious eye irritation[7]

  • H335 : May cause respiratory irritation[7]

Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are essential.[8]

Visualizations

Synthesis Pathway

Synthesis_Pathway 2-Iodobenzoic_acid 2-Iodobenzoic Acid Reagents HNO₃ / H₂SO₄ Heat (135°C) 2-Iodobenzoic_acid->Reagents Product This compound Reagents->Product

Caption: Synthesis of this compound via nitration.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Reactants: 2-Iodobenzoic Acid HNO₃, H₂SO₄ B Reaction (1 hr @ 135°C) A->B C Precipitation on Ice B->C Quench D Filtration & Washing C->D E Purification (Hot Suspension) D->E F Characterization (NMR, MS, IR) E->F Final Product Reactivity_Pathways cluster_reactions Potential Reactions cluster_products Derivative Scaffolds A This compound B Amidation / Esterification (Carboxylic Acid Site) A->B C Cross-Coupling (Aryl Iodide Site) A->C D Reduction (Nitro Group Site) A->D E Amides / Esters B->E F Biaryl Compounds C->F G 2-Iodo-5-aminobenzoic Acid D->G

References

Commercial Availability and Synthetic Utility of 2-Iodo-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-Iodo-5-nitrobenzoic acid (CAS No. 19230-50-3), a key chemical intermediate. Furthermore, it explores its potential synthetic applications, offering a detailed, representative experimental protocol for its utilization in the synthesis of quinazoline derivatives, a class of compounds of significant interest in medicinal chemistry. While the direct involvement of this compound in specific biological signaling pathways is not documented in readily available scientific literature, this guide illustrates its role as a versatile building block in organic synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in research-grade purities, with quantities ranging from grams to kilograms. Below is a summary of representative suppliers and their offerings.

SupplierPurityAvailable QuantitiesAdditional Information
Biosynth---1g, 2g, 5g, 10g, 25gFor research purposes only.
CymitQuimica98%1g, 5g, 10g, 25gBrand: Fluorochem; Intended for lab use only.[1]
CookeChem98%Inquire for detailsStated as a useful reactant for the synthesis of 2-Arylquinazolines and Tetracyclic Isoindolo[1,2-a]quinazoline.[2]
JR MediChem LLC98%Inquire for details---
Santa Cruz Biotechnology---Inquire for detailsFor research use only.[3]
Fluorochem98%Inquire for detailsSolid state.[4]

Note: Pricing and availability are subject to change. Please consult the respective suppliers for the most current information.

Synthetic Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinazolines. The presence of the iodo group at the 2-position allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or other substituents. The nitro group at the 5-position can be carried through the synthesis and subsequently reduced to an amine, providing a handle for further functionalization.

While a specific, peer-reviewed experimental protocol starting directly from this compound for the synthesis of quinazolines is not readily found, a plausible and representative two-step procedure can be formulated based on well-established synthetic methodologies for analogous compounds. The following protocol details a theoretical synthesis of a 6-nitro-2-arylquinazolinone derivative.

Representative Protocol: Synthesis of a 6-Nitro-2-aryl-4-aminoquinazoline Derivative

This protocol is a representative example and may require optimization for specific substrates and laboratory conditions.

Step 1: Amidation of this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Amidation: Introduce a solution of ammonia in a suitable solvent (e.g., 0.5 M in 1,4-dioxane) or an ammonium salt like ammonium chloride (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude 2-iodo-5-nitrobenzamide by flash column chromatography on silica gel.

Step 2: Palladium-Catalyzed Cyclization/Amination

  • Reaction Setup: In a sealable reaction vessel, combine the 2-iodo-5-nitrobenzamide from Step 1 (1.0 eq.), a suitable amine (R-NH₂) (1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), and a phosphine ligand like Xantphos (0.1 eq.).

  • Base and Solvent: Add a base, for instance, cesium carbonate (Cs₂CO₃) (2.0 eq.), and a suitable anhydrous solvent like 1,4-dioxane or toluene.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 100-120 °C.

  • Reaction Monitoring: Monitor the formation of the desired 6-nitro-2-aryl-4-aminoquinazoline product by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and dilute it with an appropriate organic solvent. Filter the mixture through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the final product by flash column chromatography.

Visualizing Synthetic Pathways

Logical Flow of Synthetic Application

The following diagram illustrates the logical progression from the starting material, this compound, to a functionalized quinazoline derivative, highlighting its role as a versatile synthetic intermediate.

G A This compound B Amidation A->B C 2-Iodo-5-nitrobenzamide B->C D Palladium-Catalyzed Cyclization/Amination C->D E 6-Nitro-Substituted Quinazoline Derivative D->E F Reduction of Nitro Group E->F G Further Functionalization (e.g., Acylation, Alkylation) F->G H Diverse Library of Quinazoline Analogs G->H

Caption: Synthetic utility of this compound.

Experimental Workflow for Quinazoline Synthesis

The diagram below outlines the key stages of the representative experimental protocol for the synthesis of a 6-nitro-substituted quinazoline derivative.

G start Start step1 Step 1: Amidation Suspend this compound in solvent Add coupling agent and base Add ammonia source Monitor reaction by TLC Work-up and purify 2-iodo-5-nitrobenzamide start->step1 Initiate Synthesis step2 Step 2: Cyclization/Amination Combine 2-iodo-5-nitrobenzamide, amine, Pd catalyst, ligand, and base Heat reaction mixture Monitor product formation by TLC/LC-MS Work-up and purify final product step1->step2 Intermediate Product end End Product: 6-Nitro-Substituted Quinazoline step2->end Final Product

Caption: Experimental workflow for quinazoline synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-nitrobenzoic acid is a versatile scaffold in medicinal chemistry and drug discovery. The presence of three key functional groups—a carboxylic acid, an iodine atom, and a nitro group—at strategic positions on the benzene ring allows for a diverse range of chemical modifications. This enables the synthesis of a wide array of derivatives with potential therapeutic applications. The anilotic acid (2-hydroxy-5-nitrobenzoic acid) derivative, for example, is known for its anti-inflammatory properties.[1]

The synthetic utility of this compound lies in its ability to undergo various transformations. The carboxylic acid group can be readily converted into esters and amides. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds to introduce aryl or heteroaryl substituents. The nitro group, while contributing to the electrophilic nature of the aromatic ring, can also be reduced to an amino group, opening up further avenues for derivatization.

Derivatives of nitrobenzoic acid have shown promise in several therapeutic areas, including as anticancer, antibacterial, and antifungal agents.[2] Specifically, substituted benzamides have been investigated as potential anticancer agents, with some exhibiting potent antiproliferative activity against various cancer cell lines.[3][4][5] This document provides detailed protocols for the synthesis of three classes of derivatives from this compound: biaryl derivatives via Suzuki-Miyaura coupling, amide derivatives via amide bond formation, and ester derivatives via Fischer esterification.

I. Synthesis of 2-Aryl-5-nitrobenzoic Acid Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in biologically active molecules.

Application Notes

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides access to a library of 2-aryl-5-nitrobenzoic acid derivatives. The reaction is generally tolerant of a wide range of functional groups on the arylboronic acid, allowing for the introduction of diverse substituents. The resulting 2-aryl-5-nitrobenzoic acid derivatives can be further modified at the carboxylic acid position or by reduction of the nitro group. These compounds are of interest as potential anticancer agents. For instance, certain 2-aryl-benzimidazole derivatives, which can be synthesized from related precursors, have shown significant cytotoxic activity against human neoplastic cell lines.[3]

Experimental Protocol: Synthesis of 2-Phenyl-5-nitrobenzoic Acid

This protocol describes the synthesis of 2-phenyl-5-nitrobenzoic acid from this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-phenyl-5-nitrobenzoic acid.

Quantitative Data
DerivativeArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Phenyl-5-nitrobenzoic acidPhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O8518~85-95
2-(4-Methoxyphenyl)-5-nitrobenzoic acid4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9016~80-90
2-(3-Chlorophenyl)-5-nitrobenzoic acid3-Chlorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF10012~75-85

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

II. Synthesis of 2-Iodo-5-nitrobenzamide Derivatives

Amide bond formation is a fundamental transformation in organic synthesis, crucial for the preparation of a vast number of pharmaceuticals. The carboxylic acid group of this compound can be activated and coupled with a variety of amines to yield the corresponding benzamides.

Application Notes

2-Iodo-5-nitrobenzamide derivatives are valuable intermediates for further synthetic manipulations. The iodine atom can be utilized in cross-coupling reactions, and the nitro group can be reduced. Substituted benzamides are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][7] The nature of the substituent on the amide nitrogen can significantly influence the pharmacological profile of the molecule.

Experimental Protocol: Synthesis of N-Phenyl-2-iodo-5-nitrobenzamide

This protocol details the synthesis of N-phenyl-2-iodo-5-nitrobenzamide from this compound and aniline using a common coupling agent.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • Reagent Addition: Add 1-hydroxybenzotriazole (1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 mmol). Stir the mixture at room temperature for 15 minutes.

  • Amine and Base Addition: Add aniline (1.1 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure N-phenyl-2-iodo-5-nitrobenzamide.

Quantitative Data
DerivativeAmineCoupling ReagentBaseSolventTime (h)Yield (%)
N-Phenyl-2-iodo-5-nitrobenzamideAnilineEDC/HOBtDIPEADCM6~80-90
N-Benzyl-2-iodo-5-nitrobenzamideBenzylamineHATUDIPEADMF4~85-95
N-(4-Fluorophenyl)-2-iodo-5-nitrobenzamide4-FluoroanilineTBTUTEAAcetonitrile8~75-85

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

III. Synthesis of this compound Ester Derivatives

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[8] This reaction is typically reversible, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.

Application Notes

Esters of nitrobenzoic acid are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[9][10] They can serve as protecting groups for the carboxylic acid functionality or can be the final target molecules themselves. Nitrobenzoate esters have been investigated for their antimycobacterial activity.[11]

Experimental Protocol: Synthesis of Methyl 2-Iodo-5-nitrobenzoate

This protocol describes the synthesis of methyl 2-iodo-5-nitrobenzoate from this compound via Fischer esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and anhydrous methanol (20 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL, until effervescence ceases), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) if necessary.

Quantitative Data
DerivativeAlcoholCatalystTemp (°C)Time (h)Yield (%)
Methyl 2-iodo-5-nitrobenzoateMethanolH₂SO₄Reflux6~90-98
Ethyl 2-iodo-5-nitrobenzoateEthanolH₂SO₄Reflux8~88-95
Propyl 2-iodo-5-nitrobenzoaten-Propanolp-TsOHReflux12~85-92

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

IV. Visualization of Workflows and Pathways

Synthetic Workflow

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_amide Amide Coupling cluster_ester Fischer Esterification start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents amide_reagents Amine, Coupling Reagent, Base start->amide_reagents ester_reagents Alcohol, Acid Catalyst start->ester_reagents suzuki_product 2-Aryl-5-nitrobenzoic Acid suzuki_reagents->suzuki_product amide_product 2-Iodo-5-nitrobenzamide Derivative amide_reagents->amide_product ester_product 2-Iodo-5-nitrobenzoic Acid Ester ester_reagents->ester_product

Caption: General synthetic workflow for the derivatization of this compound.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex1 R-Pd(II)L₂(I) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar-B(OR)₂ pd_complex2 R-Pd(II)L₂(Ar) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Anticancer Mechanism of Action for Benzamide Derivatives

G compound Benzamide Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Membrane Potential Collapse ros->mito caspase Caspase Activation mito->caspase bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 apoptosis Apoptosis caspase->apoptosis bax->apoptosis bcl2->apoptosis

Caption: A potential signaling pathway for anticancer activity of benzamide derivatives.[12]

References

Application Notes and Protocols for 2-Iodo-5-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-nitrobenzoic acid is a versatile synthetic intermediate of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring an aromatic ring substituted with a carboxylic acid, a nitro group, and an iodine atom, provides three distinct functional handles for a variety of chemical transformations. The electron-withdrawing nature of the nitro and carboxyl groups activates the aryl iodide for nucleophilic substitution and cross-coupling reactions, while the carboxylic acid and the nitro group themselves can be subjected to various modifications.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Ullmann condensation. These reactions enable the construction of complex molecular architectures, making this compound a valuable building block in drug discovery and development.

Data Presentation

The following tables summarize quantitative data for representative reactions using this compound and analogous aryl iodides, providing expected yields and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

EntryAryl IodideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O10012Est. 85-95
2This compound4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene10018Est. 80-90
33-Chloroindazole5-Indoleboronic acidPrecatalyst P2 (2.5)K₃PO₄Dioxane/H₂O10015-2095[1]
44-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFReflux (MW)1.592[2]

*Estimated yields are based on typical Suzuki-Miyaura couplings of similar aryl iodides.

Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryAryl IodideTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF553Est. 85-95
2This compound1-HeptynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF606Est. 80-90
3IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55385[3]
44-IodotoluenePhenylacetylene5% Pd on alumina (cat.)0.1% Cu₂O on alumina (cat.)-THF/DMA7572<2 (batch), up to 60 (flow)[4]

*Estimated yields are based on typical Sonogashira couplings of similar aryl iodides.

Table 3: Heck Coupling of Aryl Iodides with Alkenes

EntryAryl IodideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundStyrenePd(OAc)₂ (2)Na₂CO₃DMF12012Est. 70-85
2This compoundMethyl acrylatePd(PPh₃)₄ (3)Et₃NAcetonitrile10024Est. 65-80
3IodobenzeneStyrenePdCl₂ (1.5) / TDTAT (3)K₂CO₃Water100696[5]
4Aryl HalidesOlefinsPd-complex 6 (1)NaOHDMSORT-up to 99[5]

*Estimated yields are based on typical Heck couplings of similar aryl iodides.

Table 4: Ullmann Condensation of Halo-aromatics with Amines

EntryHalo-aromaticAmineCatalystBaseSolventTemp. (°C)Time (min)Yield (%)
1This compoundAnilineCuI (10 mol%)K₂CO₃DMF140 (MW)30Est. 80-90
22-Chloro-5-nitrobenzoic acidVarious aminesNoneNoneNone80-120 (MW)5-30>99[6]
3Bromaminic acidAniline derivativesCu(0)-Phosphate Buffer80-120 (MW)2-20Good to excellent[7]

*Estimated yield is based on analogous Ullmann condensations.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 5-Nitro-2-phenylbenzoic Acid

This protocol describes the synthesis of 5-nitro-2-phenylbenzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 293 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dioxane (8 mL)

  • Water (2 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add dioxane and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions 2-Iodo-5-nitrobenzoic_acid This compound Product 5-Nitro-2-phenylbenzoic acid 2-Iodo-5-nitrobenzoic_acid->Product Suzuki Coupling Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Product Pd_catalyst Pd(PPh3)4 Pd_catalyst->Product Base K2CO3 Base->Product Solvent Dioxane/H2O Solvent->Product

Suzuki-Miyaura coupling workflow.

Sonogashira Coupling: Synthesis of 5-Nitro-2-(phenylethynyl)benzoic Acid

This protocol outlines the synthesis of 5-nitro-2-(phenylethynyl)benzoic acid via a palladium-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 mmol, 293 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 8 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202 mg, 0.28 mL)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the mixture to 55 °C and stir for 3 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the mixture to room temperature.

  • Acidify with 1 M HCl and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).

Sonogashira_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents A This compound G Reaction Mixture A->G B Phenylacetylene B->G C PdCl2(PPh3)2 C->G D CuI D->G E Et3N E->G F THF F->G H Heating (55°C) G->H I Workup & Purification H->I J 5-Nitro-2-(phenylethynyl)benzoic acid I->J

Sonogashira coupling experimental workflow.

Heck Coupling: Synthesis of (E)-5-Nitro-2-styrylbenzoic Acid

This protocol describes the synthesis of (E)-5-nitro-2-styrylbenzoic acid via a palladium-catalyzed Heck reaction.

Materials:

  • This compound (1.0 mmol, 293 mg)

  • Styrene (1.5 mmol, 156 mg, 0.17 mL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Sodium carbonate (Na₂CO₃) (1.2 mmol, 127 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask, combine this compound, Pd(OAc)₂, and Na₂CO₃.

  • Add DMF and styrene to the mixture.

  • Heat the reaction to 120 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture and pour it into water.

  • Acidify with 1 M HCl and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography (eluent: hexane/ethyl acetate).

Ullmann Condensation: Synthesis of 2-Anilino-5-nitrobenzoic Acid

This protocol details the synthesis of 2-anilino-5-nitrobenzoic acid via a microwave-assisted Ullmann condensation. This method is adapted from a catalyst-free reaction with 2-chloro-5-nitrobenzoic acid.[6]

Materials:

  • This compound (1.0 mmol, 293 mg)

  • Aniline (2.0 mmol, 186 mg, 0.18 mL)

  • Microwave reactor vial

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Place this compound and aniline in a microwave reactor vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the vial to room temperature.

  • Add water to the reaction mixture and acidify with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Ullmann_Condensation Start Mix this compound and Aniline in MW vial Microwave Microwave Irradiation (120°C, 30 min) Start->Microwave Cool Cool to RT Microwave->Cool Precipitate Add H2O and HCl to precipitate product Cool->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product 2-Anilino-5-nitrobenzoic acid Recrystallize->Product

Ullmann condensation workflow.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The protocols outlined in these application notes demonstrate its utility in forming carbon-carbon and carbon-nitrogen bonds through widely used and robust palladium- and copper-catalyzed cross-coupling reactions. The ability to introduce diverse aryl, alkynyl, and amino functionalities makes this reagent a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this compound in their synthetic endeavors.

References

The Ullmann Condensation of 2-Iodo-5-nitrobenzoic Acid with Amines: A Gateway to Bioactive N-Aryl Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The reaction of 2-iodo-5-nitrobenzoic acid with a diverse range of primary amines via the Ullmann condensation is a cornerstone synthetic strategy for accessing N-aryl-5-nitroanthranilic acids. These products are of significant interest to the pharmaceutical and drug development sectors due to their potent biological activities. The presence of the nitro group, a strong electron-withdrawing group, on the anthranilic acid backbone often enhances the pharmacological properties of these molecules.

The resulting N-aryl anthranilic acid derivatives have demonstrated a breadth of biological effects, most notably as anti-inflammatory agents.[1][2] Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3][4] Specifically, these compounds can inhibit both COX-1 and COX-2 isoforms, which are responsible for the conversion of arachidonic acid into prostaglandins, mediators of pain, inflammation, and fever.[3][4]

Beyond their anti-inflammatory properties, derivatives of N-aryl anthranilic acids have been investigated for a range of other therapeutic applications, including as analgesic, antimicrobial, and antiviral agents. Furthermore, certain analogues have exhibited potential as anticancer agents, highlighting the versatility of this chemical scaffold in medicinal chemistry. The modular nature of the Ullmann condensation allows for the synthesis of a wide array of derivatives by varying the amine coupling partner, enabling the exploration of structure-activity relationships and the optimization of therapeutic profiles.

Reaction of this compound with Various Amines

The copper-catalyzed Ullmann condensation is the most common method for the N-arylation of this compound. This reaction typically involves heating the aryl iodide and the amine in the presence of a copper catalyst and a base. The choice of catalyst, base, solvent, and reaction temperature can significantly influence the reaction yield and purity of the product. While specific yield data for a wide range of amines with this compound is not extensively compiled in a single source, the following table provides representative yields for the analogous Ullmann condensation of o-chlorobenzoic acid with various substituted anilines, which serves as a good predictive model for the reactivity of the iodo-analogue.

Amine Reactant (Substituted Aniline)Product (N-Aryl Anthranilic Acid Derivative)Yield (%)
AnilineN-phenylanthranilic acid75
4-MethylanilineN-(4-methylphenyl)anthranilic acid80
4-MethoxyanilineN-(4-methoxyphenyl)anthranilic acid78
4-ChloroanilineN-(4-chlorophenyl)anthranilic acid72
3-NitroanilineN-(3-nitrophenyl)anthranilic acid65

Note: The yields presented are for the reaction of o-chlorobenzoic acid with substituted anilines and are intended to be representative. Actual yields for the reaction of this compound may vary.

Experimental Protocols

General Protocol for the Ullmann Condensation of this compound with an Aromatic Amine

This protocol is adapted from the well-established procedure for the Ullmann condensation of halo-benzoic acids with anilines.[2]

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-methylaniline)

  • Cupric oxide (CuO) or Copper(I) iodide (CuI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Ethanol (for recrystallization)

  • Hydrochloric acid (HCl), dilute solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired aromatic amine (1.2 equivalents), cupric oxide (catalytic amount, e.g., 0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction temperature is typically in the range of 150-190 °C.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.

  • Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid to a pH of 3-4. This will precipitate the N-aryl-5-nitroanthranilic acid product.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-5-nitroanthranilic acid.

Characterization:

The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including melting point determination, TLC, and spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.[2]

Visualizations

experimental_workflow Experimental Workflow for Ullmann Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: This compound, Amine, CuO, K₂CO₃ solvent Add Solvent (DMF) reactants->solvent reflux Heat to Reflux (150-190°C) solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete precipitate Precipitate in Acidified Water cool->precipitate filter Filter and Wash precipitate->filter purify Recrystallize from Ethanol filter->purify product Pure N-Aryl-5-nitroanthranilic Acid purify->product

Caption: Workflow for the synthesis of N-aryl-5-nitroanthranilic acids.

signaling_pathway Mechanism of Anti-inflammatory Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Pro-inflammatory Mediators phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H₂ cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE₂, PGI₂) Thromboxane (TXA₂) prostaglandins_h2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor N-Aryl-5-nitroanthranilic Acid Derivatives inhibitor->cox1 inhibits inhibitor->cox2 inhibits

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

References

2-Iodo-5-nitrobenzoic Acid: A Versatile Scaffold for the Synthesis of Diverse Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodo-5-nitrobenzoic acid is a readily available and highly versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its trifunctional nature, featuring a carboxylic acid, a nitro group, and an iodine atom on a benzene ring, offers multiple reactive sites for strategic chemical modifications. The presence of the electron-withdrawing nitro group enhances the reactivity of the aryl iodide in various cross-coupling reactions, making it an excellent substrate for the introduction of diverse functionalities. This, in turn, facilitates subsequent intramolecular cyclization reactions to forge a variety of heterocyclic cores, many of which are prevalent in pharmaceuticals and other biologically active molecules.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of several important classes of heterocyclic compounds, including acridones, quinazolinones, and phenothiazines.

I. Synthesis of 7-Nitroacridones

Acridone and its derivatives are a significant class of nitrogen-containing heterocycles known for their broad spectrum of biological activities, including anticancer and antimicrobial properties. The synthesis of 7-nitroacridones from this compound typically proceeds through an initial C-N cross-coupling reaction to form an N-arylanthranilic acid intermediate, followed by an intramolecular cyclization.

A. Two-Step Synthesis of 7-Nitroacridone

A common and effective method for this transformation is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an amine.

Logical Workflow for the Synthesis of 7-Nitroacridone:

workflow A This compound + Aniline Derivative B Ullmann Condensation (Cu Catalyst, Base) A->B C N-(aryl)-2-amino-5-nitrobenzoic Acid B->C D Intramolecular Cyclization (e.g., Polyphosphoric Acid) C->D E 7-Nitroacridone Derivative D->E

Caption: Workflow for the synthesis of 7-nitroacridone derivatives.

Experimental Protocol: Synthesis of 2-(Phenylamino)-5-nitrobenzoic Acid

This protocol details the Ullmann condensation between this compound and aniline.

  • Materials:

    • This compound

    • Aniline

    • Potassium carbonate (K₂CO₃)

    • Copper(I) iodide (CuI)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Add copper(I) iodide (0.1 eq.) to the mixture.

    • Add anhydrous DMF to the flask and heat the reaction mixture at 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude N-phenyl-2-amino-5-nitrobenzoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Cyclization to 7-Nitroacridone

  • Materials:

    • N-Phenyl-2-amino-5-nitrobenzoic acid

    • Polyphosphoric acid (PPA) or Eaton's reagent

  • Procedure:

    • Add N-phenyl-2-amino-5-nitrobenzoic acid to polyphosphoric acid in a flask.

    • Heat the mixture at 120-140 °C with stirring for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield 7-nitroacridone.

ProductStarting MaterialsKey ReagentsYield (%)Reference
2-(Phenylamino)-5-nitrobenzoic AcidThis compound, AnilineCuI, K₂CO₃~70-80[1]
7-Nitroacridone2-(Phenylamino)-5-nitrobenzoic AcidPolyphosphoric AcidHigh[2]

II. Synthesis of 7-Nitro-4(3H)-quinazolinones

Quinazolinones are another class of heterocycles with significant pharmacological importance, exhibiting activities such as anticancer, anticonvulsant, and anti-inflammatory effects. A versatile route to quinazolinones from this compound involves an initial amination reaction, followed by cyclization with a suitable one-carbon source.

A. Synthesis via Buchwald-Hartwig Amination and Cyclization

The Buchwald-Hartwig amination offers a palladium-catalyzed alternative to the Ullmann condensation for the formation of the C-N bond.

Experimental Workflow for Quinazolinone Synthesis:

G start This compound amination Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) start->amination intermediate 2-Amino-5-nitrobenzoic Acid amination->intermediate cyclization Cyclization (e.g., Formamide or Acetic Anhydride/Ammonia) intermediate->cyclization product 7-Nitro-4(3H)-quinazolinone cyclization->product G start This compound + 2-Aminothiophenol derivative ullmann Ullmann Condensation (Cu Catalyst, Base) start->ullmann intermediate 2-(2-Amino-phenylthio)-5-nitrobenzoic acid ullmann->intermediate rearrangement Smiles Rearrangement & Cyclization intermediate->rearrangement product Nitro-phenothiazine derivative rearrangement->product

References

Application Notes and Protocols for 2-Iodo-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Iodo-5-nitrobenzoic acid as a versatile building block in organic synthesis, with a focus on its application in the development of potential kinase inhibitors targeting inflammatory signaling pathways.

Introduction

This compound is a valuable bifunctional molecule in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid, an iodo group, and a nitro group on an aromatic ring, offers multiple reactive sites for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group influences the reactivity of the aryl iodide, making it a suitable substrate for various cross-coupling reactions. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, enabling the synthesis of diverse compound libraries for biological screening.

Derivatives of this compound, particularly its amides, are of significant interest as precursors to bioactive molecules. The incorporation of nitrogen-containing heterocycles, such as aminopyridines, can lead to compounds with potential therapeutic applications, including the inhibition of key signaling pathways implicated in cancer and inflammation, such as the NF-κB pathway.[1]

Key Applications

  • Precursor for Heterocyclic Synthesis: Serves as a foundational scaffold for the synthesis of a variety of heterocyclic compounds.

  • Intermediate for Bioactive Molecules: A key starting material for the development of potential therapeutic agents, including kinase inhibitors.[2]

  • Building Block for Drug Discovery: The distinct functional groups allow for a wide range of chemical modifications to explore structure-activity relationships.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of an amide derivative from this compound.

ProductSynthesis MethodKey ReagentsSolventReaction Time (h)Yield (%)Purity (%)
N-(pyridin-2-yl)-2-iodo-5-nitrobenzamideAmide CouplingThis compound, 2-Aminopyridine, HATU, DIPEADMF1285>95 (NMR)

Experimental Protocols

Protocol 1: Synthesis of N-(pyridin-2-yl)-2-iodo-5-nitrobenzamide

This protocol details the synthesis of N-(pyridin-2-yl)-2-iodo-5-nitrobenzamide, a potential kinase inhibitor scaffold, via an amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 2-Aminopyridine (1.1 eq)

  • HATU (1-(Cyano(4-nitrophenyl)methyl)pyrrolidine) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • To the stirred solution, add 2-aminopyridine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(pyridin-2-yl)-2-iodo-5-nitrobenzamide.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Amide Synthesis

G reagents 1. Combine this compound, 2-aminopyridine, HATU, and DIPEA in DMF reaction 2. Stir at room temperature for 12 hours reagents->reaction workup 3. Dilute with Ethyl Acetate and wash with NaHCO3 and Brine reaction->workup purification 4. Dry, concentrate, and purify by column chromatography workup->purification product N-(pyridin-2-yl)-2-iodo-5-nitrobenzamide purification->product

Caption: Workflow for the synthesis of N-(pyridin-2-yl)-2-iodo-5-nitrobenzamide.

Diagram 2: Plausible Signaling Pathway Inhibition

Derivatives of 2-aminopyridine have been investigated as inhibitors of various kinases, including those involved in the NF-κB signaling pathway, which is a key regulator of inflammation.[1][3] The synthesized compound, N-(pyridin-2-yl)-2-iodo-5-nitrobenzamide, shares structural motifs with known kinase inhibitors and could plausibly inhibit this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates inhibitor N-(pyridin-2-yl)-2-iodo- 5-nitrobenzamide inhibitor->IKK Inhibits gene Inflammatory Gene Expression NFkB_nuc->gene Activates

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Iodo-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon (C-C) bonds, a cornerstone of modern organic synthesis.[1][2] This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid) with an organic halide or triflate.[2] Its widespread use in academia and industry, particularly in pharmaceutical development, stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Iodo-5-nitrobenzoic acid. This reaction synthesizes 2-Aryl-5-nitrobenzoic acids, which are valuable intermediates for the development of complex bioactive molecules and active pharmaceutical ingredients (APIs).[3] The derivatives of nitrobenzoic acids are explored for their potential as anticancer, antiviral, and anti-inflammatory agents, making this synthetic route highly relevant for drug discovery pipelines.[3][4][5]

General Reaction Scheme

The reaction involves the coupling of this compound with various arylboronic acids in the presence of a palladium catalyst and a base.

General Reaction Scheme

Figure 1. General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Application Notes

The success of the Suzuki-Miyaura coupling depends on the careful selection of several key components:

  • Aryl Halide (Electrophile): this compound is an ideal substrate. The carbon-iodine bond is highly reactive towards the initial oxidative addition step in the catalytic cycle, often requiring milder conditions compared to corresponding bromides or chlorides.[6]

  • Organoboron Reagent (Nucleophile): Arylboronic acids are the most common partners. They are generally stable, solid compounds that are easy to handle.[7] For boronic acids that are prone to decomposition or homocoupling, boronic esters (e.g., pinacol esters) can offer enhanced stability.[6]

  • Palladium Catalyst: The choice of catalyst is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often provide better results, especially for challenging substrates.[6][8] These systems typically involve a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) combined with a sterically bulky and electron-rich phosphine ligand, such as SPhos, XPhos, or RuPhos.[7][9][10] These ligands accelerate both the oxidative addition and the final reductive elimination steps.[6]

  • Base: An inorganic base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[2] The base activates the boronic acid by forming a more nucleophilic boronate species.[6] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) for less reactive systems.[6][8][9]

  • Solvent System: The reaction is often performed in a mixture of an organic solvent and water.[7] Common organic solvents include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[8][9] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[6] All solvents should be degassed prior to use to prevent oxidation and deactivation of the palladium(0) catalyst.[6]

Data Presentation

Table 1: Exemplary Conditions for Suzuki Coupling of this compound

The following table summarizes typical starting conditions for the Suzuki coupling reaction. Optimization may be required based on the specific arylboronic acid used.

Arylboronic Acid (1.2-1.5 equiv.) Palladium Catalyst (mol%) Ligand (mol%) Base (2.0-3.0 equiv.) Solvent System (v/v) Temp (°C) Time (h)
Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃ or Na₂CO₃Dioxane/Water (4:1)80-1008-24
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/Water (5:1)100-1106-18
3,5-Dimethylphenylboronic acidPd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄Dioxane/Water (4:1)10012-24
Thiophene-2-boronic acidPd(dppf)Cl₂ (5)-Na₃PO₄Dioxane80-10012-24
N-Boc-indole-5-boronic acidP1 or P2 Precatalyst (1-2)-K₃PO₄Dioxane/Water (4:1)60-1005-15

Data compiled from typical Suzuki-Miyaura protocols.[7][8][9][11] Yields are substrate-dependent and require experimental determination.

Table 2: Troubleshooting Common Suzuki Coupling Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor transmetalation.1. Ensure inert atmosphere (degas solvents, use N₂ or Ar). Use a reliable Pd(0) source or a precatalyst.[6] 2. Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos). Increase reaction temperature.[6] 3. Use a stronger base (K₃PO₄, Cs₂CO₃). Ensure adequate water is present in the solvent mixture.[6]
Side Product Formation 1. Homocoupling of boronic acid. 2. Protodeboronation (boronic acid replaced by -H). 3. Dehalogenation of starting material.1. Caused by oxygen. Ensure rigorous degassing and a strict inert atmosphere.[6] 2. Use anhydrous solvents. Consider using a more stable boronic ester. Use milder conditions (lower temp, weaker base).[6] 3. Screen different phosphine ligands. Ensure purity of reagents and solvents.[6]
Inconsistent Results 1. Catalyst degradation. 2. Variable reagent quality. 3. Moisture sensitivity.1. Store catalysts and ligands under an inert atmosphere. 2. Verify the purity of boronic acids, as they can degrade over time. 3. Dry reagents and solvents thoroughly, especially for reactions sensitive to protodeboronation.[6]

Mandatory Visualizations

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(I) pd0->pd_complex1 Ar-I re_label Reductive Elimination pd_complex2 Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 Ar'-B(OH)₂ Base oa_label Oxidative Addition pd_complex2->pd0 Ar-Ar' trans_label Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the logical flow of the experimental protocol, from initial setup to the final purified product.

Workflow setup 1. Reaction Setup (Flask, Reagents, Inert Gas) reagents 2. Add Reagents (this compound, Boronic Acid, Base, Catalyst) setup->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Heat and Stir (e.g., 80-110 °C, 8-24h) solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 6. Aqueous Workup (Acidify, Extract with Organic Solvent) monitoring->workup dry 7. Dry and Concentrate (Dry over Na₂SO₄, Evaporate Solvent) workup->dry purify 8. Purify Product (Column Chromatography or Recrystallization) dry->purify product Pure 2-Aryl-5-nitrobenzoic Acid purify->product

Caption: A typical experimental workflow for Suzuki coupling synthesis.

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents can be hazardous.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a reliable starting point for a wide range of arylboronic acids.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify to a pH of ~2-3 with 1 M HCl to precipitate the carboxylic acid product.[12]

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure 2-Aryl-5-nitrobenzoic acid.

Protocol 2: Optimized Procedure for Hindered Substrates using a Buchwald Ligand

This protocol is recommended when using sterically hindered arylboronic acids or when Protocol 1 gives low yields.[10]

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar Buchwald ligand (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)

  • Toluene (anhydrous, degassed)

  • Deionized Water (degassed)

  • Other reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with Argon three times.

  • Solvent Addition: Add degassed anhydrous toluene and a small amount of degassed water (e.g., Toluene/Water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring and Workup: Follow steps 5-7 as described in Protocol 1. The reaction time may be shorter with this more active catalyst system (e.g., 4-12 hours).

References

The Pivotal Role of 2-Iodo-5-nitrobenzoic Acid in the Synthesis of a Potent Wip1 Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Iodo-5-nitrobenzoic acid, a versatile chemical intermediate, is a critical starting material in the multi-step synthesis of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). The strategic placement of its functional groups—an iodo, a nitro, and a carboxylic acid moiety—allows for a series of chemical transformations, including cross-coupling reactions, reductions, and amide bond formations, culminating in the complex architecture of this promising anti-cancer agent. This application note provides a detailed overview of the synthetic utility of this compound in this context, complete with experimental protocols and an exploration of the biological significance of the final product.

Application Notes

This compound serves as a foundational building block in medicinal chemistry, primarily valued for its adaptable reactivity. The presence of the iodo group at the 2-position facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of various aryl or alkyl groups. The nitro group at the 5-position can be readily reduced to an amine, which can then participate in a wide range of further functionalizations, including amide bond formation or reductive amination. The carboxylic acid group provides a handle for creating esters, amides, or other derivatives.

In the synthesis of GSK2830371, a key transformation involves the conversion of this compound into the intermediate 2-methyl-5-((3-hydroxypiperidin-1-yl)methyl)aniline. This is achieved through a sequence of reactions that leverage the unique reactivity of each functional group on the starting benzoic acid scaffold.

Biological Context: The Wip1-p53 Signaling Pathway

GSK2830371 targets Wip1 phosphatase, a key negative regulator of the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is activated and promotes cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. Wip1 acts as a brake on this process by dephosphorylating and inactivating p53 and other key proteins in the DNA damage response pathway, such as Chk2.[1][2][3][4] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of p53 and Chk2, leading to a more robust anti-tumor response.[1]

Wip1_p53_Signaling_Pathway Cellular Stress Cellular Stress ATM/ATR ATM/ATR Cellular Stress->ATM/ATR Chk2 Chk2 ATM/ATR->Chk2 phosphorylates p53 p53 Chk2->p53 phosphorylates Wip1 Wip1 p53->Wip1 induces expression Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis p53->Cell Cycle Arrest/Apoptosis Wip1->Chk2 dephosphorylates Wip1->p53 dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Quantitative Data

The potent activity of GSK2830371 is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) against Wip1 phosphatase. The compound has also shown significant anti-proliferative effects in various cancer cell lines.

CompoundTargetIC50 (nM)Cell LineAnti-proliferative Activity (GI50, µM)
GSK2830371Wip1 Phosphatase6DOHH2 (Lymphoma)-
GSK2830371Wip1 Phosphatase6MCF7 (Breast Cancer)2.65
GSK2830371Wip1 Phosphatase6RBE (Liver Adenocarcinoma)>10 (as single agent)
GSK2830371Wip1 Phosphatase6SK-Hep-1 (Liver Adenocarcinoma)>10 (as single agent)

Data sourced from multiple studies.[1][4][5][6]

Experimental Protocols

The synthesis of GSK2830371 from this compound involves a multi-step sequence. Below are representative protocols for the key transformations.

Synthetic_Workflow A This compound B Methylation (Suzuki Coupling) A->B C 2-Methyl-5-nitrobenzoic acid B->C D Nitro Reduction C->D E 2-Methyl-5-aminobenzoic acid D->E F Amide Formation & Reduction E->F G 2-Methyl-5-((3-hydroxypiperidin-1-yl)methyl)aniline F->G H Final Amide Coupling G->H I GSK2830371 H->I

Protocol 1: Synthesis of 2-Methyl-5-nitrobenzoic Acid via Suzuki Coupling

This protocol describes a general method for the Suzuki coupling of an aryl iodide with a methylboronic acid derivative.

  • Materials: this compound, methylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., dioxane/water).

  • Procedure:

    • To a dry reaction flask, add this compound (1.0 eq), methylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

    • Add the palladium catalyst (0.05 eq).

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system (dioxane/water, 4:1).

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-methyl-5-nitrobenzoic acid.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of a nitroaromatic compound to its corresponding aniline.

  • Materials: 2-Methyl-5-nitrobenzoic acid, a reducing agent (e.g., iron powder or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, acetic acid).

  • Procedure (using iron powder):

    • Suspend 2-Methyl-5-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3.0 eq) and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and filter through celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Extract the product with an organic solvent and wash with water.

    • Dry the organic layer and concentrate to yield 2-methyl-5-aminobenzoic acid.

Protocol 3: Amide Coupling to form GSK2830371

This protocol describes the final amide bond formation to yield GSK2830371.

  • Materials: 2-Methyl-5-((3-hydroxypiperidin-1-yl)methyl)aniline, the pyrazolopyrimidine carboxylic acid precursor, a coupling agent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve the pyrazolopyrimidine carboxylic acid (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for a few minutes.

    • Add 2-Methyl-5-((3-hydroxypiperidin-1-yl)methyl)aniline (1.0 eq) to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitor by LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by chromatography to obtain GSK2830371.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry, enabling the efficient synthesis of complex and biologically active molecules such as GSK2830371. The strategic functionalization of this intermediate allows for the construction of potent inhibitors of key cellular targets, highlighting its importance in the development of novel therapeutics. The provided protocols offer a foundational guide for researchers in the field of drug discovery and development.

References

Applications of 2-Iodo-5-nitrobenzoic Acid: A Focus on Synthetic Intermediacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodo-5-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid group, an iodine atom, and a nitro group, allows for a variety of chemical transformations. While direct applications in materials science are not extensively documented in publicly available literature, its utility as a key intermediate in the synthesis of molecules for biomedical and chemical applications is well-established. This document provides an overview of its primary role as a synthetic precursor, complete with detailed protocols for the preparation of notable derivatives.

Application Note: Precursor for Bioactive Molecules and Reagents

The primary application of this compound is in the synthesis of more complex molecules with specific biological or chemical functions. The presence of the iodo and nitro groups on the benzene ring, along with the carboxylic acid, provides three reactive sites for further chemical modification.

  • Synthesis of Activated Iododerivatives: this compound is a key starting material for a series of "activated iododerivatives" investigated for their potential in cancer and AIDS treatment.[1] The synthetic strategy involves the conversion of the carboxylic acid to an amide, which is then coupled with various chelating agents.[1] The underlying hypothesis for their biological activity is that these molecules can disrupt zinc finger proteins crucial for viral replication and DNA repair in cancer cells.[1]

  • Precursor for Reagents in Bioorthogonal Chemistry: The compound is utilized in the synthesis of substituted azadibenzocyclooctyne compounds. These molecules are employed in "metal-free click reactions," a powerful tool for labeling and imaging biomolecules in living systems without the use of toxic metal catalysts.[2]

  • Intermediate for Hypervalent Iodine Reagents: this compound serves as a precursor for the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, a hypervalent iodine-based electrophilic trifluoromethylating reagent.[3] Such reagents are valuable in medicinal chemistry for the introduction of trifluoromethyl groups into organic molecules, which can significantly alter their biological properties.[3]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key derivatives starting from this compound.

Protocol 1: Synthesis of (N,N-dimethylethylenediamine)-2-iodo-5-nitro-benzamide

This protocol describes the synthesis of an activated iododerivative with potential biological activity.[1]

Materials:

  • This compound

  • Thionyl chloride

  • Dichloromethane (DCM)

  • N,N-Dimethylethylenediamine

  • Triethylamine

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 3 mmoles of this compound in 5 ml of a 4:1 (v/v) mixture of dry dichloromethane and DMF in a round-bottom flask.

  • Cool the solution in an ice bath and add 6 mmoles of thionyl chloride.

  • Stir the reaction mixture at room temperature for two hours.

  • Remove the solvent using a rotary evaporator.

  • Dry the residue under vacuum at 50°C for 30 minutes to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in 5 ml of dry dichloromethane and cool the solution to 0°C in an ice bath.

  • To this solution, add 1 ml of triethylamine, followed by a solution of 3 mmoles of N,N-dimethylethylenediamine in dichloromethane.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the final product.

Quantitative Data:

CompoundStarting MaterialReagentsYield
(N,N-dimethylethylenediamine)-2-iodo-5-nitro-benzamideThis compound1. Thionyl chloride 2. N,N-Dimethylethylenediamine, Triethylamine~70%

Logical Relationship Diagram:

G A This compound C 2-Iodo-5-nitrobenzoyl chloride A->C Acid chloride formation B Thionyl chloride B->C E (N,N-dimethylethylenediamine)- 2-iodo-5-nitro-benzamide C->E Amidation D N,N-Dimethylethylenediamine, Triethylamine D->E

Synthesis of an activated iododerivative.
Protocol 2: Synthesis of (2-Iodo-5-nitrophenyl)methanol

This protocol details the reduction of the carboxylic acid group of this compound to a primary alcohol, a key step in the synthesis of precursors for metal-free click reactions.[2]

Materials:

  • This compound

  • Dry Tetrahydrofuran (THF)

  • Triethylamine (NEt₃)

  • Ethyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 3.0 g (10.2 mmol) of this compound in 100 mL of dry THF in a round-bottom flask.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 2.1 mL (15.4 mmol) of triethylamine and 1.5 mL (15.4 mmol) of ethyl chloroformate to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour.

  • In a separate beaker, prepare a solution of 0.78 g (20.5 mmol) of sodium borohydride in 5 mL of water.

  • Add the freshly prepared sodium borohydride solution to the reaction mixture.

  • Stir the reaction for an additional 30 minutes at room temperature.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Quantitative Data:

CompoundStarting MaterialReagentsYield
(2-Iodo-5-nitrophenyl)methanolThis compound1. NEt₃, Ethyl chloroformate 2. NaBH₄98%

Experimental Workflow Diagram:

G cluster_0 Mixed Anhydride Formation cluster_1 Reduction cluster_2 Workup and Purification A This compound in dry THF B Add NEt3 and Ethyl Chloroformate at 0°C A->B C Stir for 1 hour at 0°C B->C E Add NaBH4 solution to reaction mixture C->E D Prepare NaBH4 solution in water D->E F Stir for 30 min at room temperature E->F G Quench with 1M HCl F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO3 and Brine H->I J Dry and Concentrate I->J K Purify by Flash Chromatography J->K

Workflow for the reduction of this compound.

While this compound may not be a primary component in the fabrication of bulk materials, its significance in materials science lies in its role as a versatile starting material for the synthesis of highly functionalized molecules. These molecules, in turn, are utilized in specialized areas such as bioconjugation and the development of chemical reagents with unique properties. The protocols provided herein offer a glimpse into the synthetic utility of this compound, enabling researchers to access more complex structures for a variety of scientific investigations. Further research may yet uncover direct applications of this compound or its simple derivatives in the creation of novel functional materials.

References

Application Notes and Protocols: Synthesis and Reactions of 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-iodo-5-nitrobenzoic acid and its application in various cross-coupling and functional group modification reactions. The information is intended to serve as a practical guide for laboratory synthesis and methodology development.

Synthesis of this compound

The synthesis of this compound is most effectively carried out from 2-amino-5-nitrobenzoic acid via a diazotization-iodination sequence, analogous to a Sandmeyer reaction.

Reaction Scheme:

Experimental Protocol:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 to 0 °C, suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • To remove unreacted iodine, wash the crude product with a saturated solution of sodium thiosulfate.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary:

StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
Synthesis 2-amino-5-nitrobenzoic acid1. NaNO₂, H₂SO₄2. KIWater2-3-5 to 5085-95>98

Applications in Cross-Coupling Reactions

This compound is a versatile building block for the synthesis of complex organic molecules through various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group can enhance the reactivity of the aryl iodide.

This reaction forms a new carbon-carbon bond between this compound and a boronic acid derivative.

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This reaction couples this compound with a terminal alkyne to form an alkynylated benzoic acid derivative.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst like CuI (4 mol%).[2]

  • Add an anhydrous solvent (e.g., THF or DMF) and a base such as triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction mixture to 50-70 °C and monitor by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

The Heck reaction facilitates the coupling of this compound with an alkene.

Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or a Buchwald ligand), and a base (e.g., Et₃N or K₂CO₃).

  • Add a polar aprotic solvent such as DMF or NMP.

  • Heat the mixture under an inert atmosphere at 80-120 °C.

  • Monitor the reaction until completion.

  • Cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify the product by chromatography.

This reaction forms a carbon-nitrogen bond between this compound and an amine.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst, a suitable ligand (e.g., a biarylphosphine ligand), and a base (e.g., NaOtBu or Cs₂CO₃).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture at 80-110 °C.

  • Monitor the reaction progress.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for Cross-Coupling Reactions (based on analogous systems):

ReactionCatalyst (mol%)BaseSolventTime (h)Temp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (3-5)K₂CO₃Dioxane/H₂O8-2480-10070-95
Sonogashira PdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHF/DMF4-1250-7065-90
Heck Pd(OAc)₂ (1-5)Et₃NDMF12-2480-12050-80
Buchwald-Hartwig Pd precatalyst (1-3)NaOtBuToluene6-1880-11060-85

Functional Group Transformations

The carboxylic acid moiety of this compound can be readily converted to an amide.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

  • Add a non-nucleophilic base, for example, DIEA (2.0 eq).

  • Add the desired primary or secondary amine (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with an organic solvent and wash with aqueous acid, base, and brine.

  • Dry the organic layer, concentrate, and purify the amide product by chromatography or recrystallization.

The nitro group can be selectively reduced to an amine, which opens up further synthetic possibilities.

Experimental Protocol:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: H₂ gas with a catalyst like Pd/C or PtO₂.[3]

    • Metal/Acid: SnCl₂·2H₂O in ethanol, or Fe powder in acetic acid.[4]

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, filter off the catalyst or metal residues.

  • If an acidic medium was used, neutralize the reaction mixture.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the amino-iodobenzoic acid derivative.

Quantitative Data for Functional Group Transformations:

ReactionReagentsSolventTime (h)Temp (°C)Typical Yield (%)
Amide Coupling HATU, DIEADMF2-16RT80-98
Nitro Reduction SnCl₂·2H₂OEthanol1-4RT-Reflux85-95

Visualizations

experimental_workflow cluster_coupling Cross-Coupling Reactions cluster_functionalization Functional Group Transformations start 2-Amino-5-nitrobenzoic Acid diazotization Diazotization (NaNO₂, H₂SO₄, 0°C) start->diazotization iodination Iodination (KI) diazotization->iodination product This compound iodination->product suzuki Suzuki Coupling product->suzuki Pd cat., Boronic Acid, Base sonogashira Sonogashira Coupling product->sonogashira Pd/Cu cat., Alkyne, Base heck Heck Reaction product->heck Pd cat., Alkene, Base amide Amide Formation product->amide Coupling Agent, Amine reduction Nitro Reduction product->reduction Reducing Agent

Caption: Synthetic workflow for this compound and its subsequent reactions.

signaling_pathway_inhibition receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Angiogenesis, Survival mtor->proliferation inhibitor Bioactive Molecule (Synthesized via This compound) inhibitor->receptor Inhibition inhibitor->pi3k Inhibition

Caption: Inhibition of a generic signaling pathway by a synthesized bioactive molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Iodo-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during the synthesis of this compound, which is typically prepared via a Sandmeyer-type reaction from 2-amino-5-nitrobenzoic acid.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis are a common issue and can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from 2-amino-5-nitrobenzoic acid is a critical first step. Incomplete reaction here will directly lead to lower yields.

    • Solution: Ensure the reaction temperature is maintained between 0-5°C, as diazonium salts are unstable at higher temperatures.[1][2] Use a stoichiometric amount of sodium nitrite and ensure it is added slowly to the acidic solution of the amine to prevent a rapid increase in temperature and decomposition of the formed diazonium salt.[3]

  • Decomposition of the Diazonium Salt: The diazonium salt of 2-amino-5-nitrobenzoic acid can be unstable and may decompose before the addition of the iodide source.

    • Solution: Use the freshly prepared diazonium salt solution immediately in the subsequent iodination step.[1] Maintaining a low temperature (0-5°C) throughout the diazotization and before the addition of the iodide source is crucial.[1]

  • Side Reactions: Several side reactions can compete with the desired iodination reaction, reducing the yield of this compound.

    • Phenol Formation: The diazonium group can be displaced by water to form 2-hydroxy-5-nitrobenzoic acid, especially if the reaction temperature is not well-controlled.[4]

    • Azo Coupling: The diazonium salt can couple with unreacted 2-amino-5-nitrobenzoic acid or other electron-rich species to form colored azo compounds.[5]

    • Reduction: The diazonium group can be reduced back to an amino group or to a hydrazine derivative.

    • Solution: To minimize side reactions, ensure the slow and controlled addition of the sodium nitrite solution during diazotization. For the iodination step, add the potassium iodide solution promptly after the diazotization is complete. Some Sandmeyer-type reactions benefit from the use of a copper catalyst, although for iodination it is often not required.[6]

  • Losses during Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization.

    • Solution: Optimize the pH during the workup to ensure complete precipitation of the acidic product. When recrystallizing, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.

Q2: I am observing a dark-colored, tarry byproduct in my reaction mixture. What is it and how can I prevent its formation?

A2: The formation of dark, tarry materials is a common issue in Sandmeyer reactions and is often due to the formation of azo coupling byproducts and other polymeric materials.[5]

  • Cause: This typically happens when the diazonium salt reacts with other nucleophiles present in the reaction mixture, such as unreacted amine or phenol byproducts.

  • Prevention:

    • Maintain Low Temperatures: Strictly control the temperature during diazotization to minimize the decomposition of the diazonium salt and subsequent side reactions.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture and prevent localized high concentrations of reactants.

    • Controlled Addition of Reagents: Add the sodium nitrite solution dropwise during diazotization to avoid an excess at any given time.

Q3: What is the best way to purify the crude this compound?

A3: The most common and effective method for purifying crude this compound is recrystallization.

  • Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective.[4] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then reheated until it is clear and allowed to cool slowly.

  • Decolorization: If the crude product is highly colored, you can add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.[4]

  • Washing: After collecting the crystals by filtration, wash them with a small amount of cold solvent to remove any remaining soluble impurities.

Data Presentation

The following table summarizes key reaction parameters and their impact on the synthesis of aryl iodides via Sandmeyer-type reactions. While specific data for this compound is limited in the literature, these general trends are highly applicable.

ParameterConditionEffect on YieldReference(s)
Temperature 0-5°COptimal for diazonium salt stability and minimizing side reactions.[1]
> 10°CIncreased decomposition of diazonium salt, leading to lower yields and more byproducts.[7]
Iodide Source Potassium Iodide (KI)Commonly used and effective.[8]
Sodium Iodide (NaI)Can also be used; choice may depend on solubility and cost.
Catalyst NoneIodination often proceeds without a copper catalyst.[6]
Copper(I) Iodide (CuI)May improve yield in some cases, but not always necessary.[5]
Acid Hydrochloric Acid (HCl)Commonly used for diazotization.[8]
Sulfuric Acid (H₂SO₄)Can also be used, may affect the solubility of the diazonium salt.[2]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 2-amino-5-nitrobenzoic acid. This protocol is adapted from procedures for similar compounds and should be optimized for best results.

Materials:

  • 2-amino-5-nitrobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

Step 1: Diazotization of 2-amino-5-nitrobenzoic acid

  • In a flask, suspend 2-amino-5-nitrobenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

  • Slowly add the cold sodium nitrite solution dropwise to the suspension of the amine, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 20-30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate beaker, prepare a solution of potassium iodide in water.

  • Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with constant stirring. A precipitate should form.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Gently heat the mixture to about 40-50°C for 30 minutes to ensure the complete decomposition of the diazonium salt and formation of the iodo-compound.

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath.

  • If the solution is colored by free iodine, add a small amount of sodium thiosulfate solution until the color disappears.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification start 2-amino-5-nitrobenzoic acid in HCl/H2O cool Cool to 0-5°C start->cool add_nitrite Add NaNO2 solution dropwise at 0-5°C cool->add_nitrite stir_diazotization Stir for 20-30 min at 0-5°C add_nitrite->stir_diazotization diazonium_salt Diazonium Salt Solution stir_diazotization->diazonium_salt add_diazonium Add diazonium salt solution to KI solution diazonium_salt->add_diazonium ki_solution Prepare KI solution ki_solution->add_diazonium warm Warm to RT, then 40-50°C add_diazonium->warm product_formation This compound (crude) warm->product_formation workup Cool, decolorize (if needed), and filter product_formation->workup recrystallize Recrystallize from Ethanol/Water workup->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound cause1 Incomplete Diazotization start->cause1 cause2 Diazonium Salt Decomposition start->cause2 cause3 Side Reactions (Phenol, Azo-coupling) start->cause3 cause4 Workup/Purification Losses start->cause4 solution1a Maintain Temp 0-5°C cause1->solution1a solution1b Slow NaNO2 Addition cause1->solution1b cause2->solution1a solution2a Use Diazonium Salt Immediately cause2->solution2a solution3a Strict Temp Control cause3->solution3a solution3b Prompt KI Addition cause3->solution3b solution4a Optimize Workup pH cause4->solution4a solution4b Minimize Recrystallization Solvent cause4->solution4b

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Iodo-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically depend on the synthetic route. However, they generally include:

  • Unreacted Starting Materials: 2-Iodobenzoic acid is a common precursor, and residual amounts may remain in the crude product.

  • Isomeric Byproducts: During the nitration of 2-iodobenzoic acid, the formation of other isomers, such as 2-iodo-3-nitrobenzoic acid and dinitro-substituted benzoic acids, can occur.

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up procedures may be present in the crude material.

Q2: My purified this compound appears as a brown or off-white solid. How can I decolorize it?

A2: Discoloration is often due to trace impurities. A common and effective method for decolorization is to use activated charcoal during recrystallization. After dissolving the crude product in a hot solvent, a small amount of activated charcoal can be added. The charcoal adsorbs colored impurities, and it can then be removed by hot filtration before allowing the solution to cool and crystallize.

Q3: I am experiencing low recovery after recrystallization. What are the likely causes and how can I improve the yield?

A3: Low recovery during recrystallization is a frequent issue. The primary reasons include:

  • Using an excessive amount of solvent: This is the most common cause, as a significant portion of the product remains dissolved in the mother liquor even after cooling. To mitigate this, use the minimum amount of hot solvent necessary to just dissolve the crude solid.

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. To prevent this, ensure that the filtration apparatus (funnel and receiving flask) is pre-heated.

  • Cooling the solution too rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals.

Q4: What is a suitable method to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid is a good starting point for method development.[1] Purity can also be assessed by melting point determination; the reported melting point for pure this compound is in the range of 197-198 °C.[2]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.- Lower the temperature of the solution before saturation is reached.- Add a co-solvent in which the compound is less soluble.- Try a different recrystallization solvent with a lower boiling point.
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used). The solution is cooling too slowly, or there are no nucleation sites.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Crystals are very fine or powdery The solution cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities The solvent system (mobile phase) is not optimal. The column was overloaded with the crude mixture.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for substituted benzoic acids is a mixture of hexanes and ethyl acetate.[3]- Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight.
Product is tailing on the column The acidic nature of the carboxylic acid group can lead to strong interactions with the silica gel.- Add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), to the mobile phase to suppress this interaction and improve the peak shape.[3]
Cracks or channels in the silica bed The column was not packed properly or was allowed to run dry.- Ensure the silica gel is packed as a uniform slurry and that the solvent level is always kept above the top of the silica gel.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₄INO₄[2]
Molecular Weight 293.02 g/mol [2]
Melting Point 197-198 °C[2]
Appearance Brown solid (crude), off-white to light yellow solid (purified)[2]

Table 2: Qualitative Solubility of this compound

Note: Specific quantitative solubility data is limited. The following is based on general principles for substituted benzoic acids and available information.

SolventSolubilityNotes
Water Sparingly soluble in cold water, more soluble in hot water.Suggested as a recrystallization solvent.[2]
Ethanol SolubleA potential recrystallization solvent.
Methanol SolubleA potential recrystallization solvent.
Acetone Soluble
Ethyl Acetate Moderately Soluble
Toluene Sparingly Soluble
Hexane Insoluble

Experimental Protocols

Protocol 1: Recrystallization from Hot Water

This protocol is a starting point and may require optimization based on the impurity profile of the crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water to create a slurry.

  • Heating: Heat the slurry on a hot plate with stirring. Add hot deionized water portion-wise until the solid just dissolves. Avoid adding an excess of water.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Acid-Base Extraction

This technique is useful for separating the acidic this compound from neutral impurities.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction two to three times. The acidic product will move into the aqueous layer as its sodium salt.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate out.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_recrystallization Recrystallization cluster_acidbase Acid-Base Extraction cluster_chromatography Column Chromatography cluster_final Final Product Crude Crude this compound Dissolve Dissolve in minimal hot water Crude->Dissolve Primary Path DissolveOrg Dissolve in Organic Solvent Crude->DissolveOrg Alternative Path 1 LoadColumn Load onto Silica Gel Column Crude->LoadColumn Alternative Path 2 HotFilter Hot Filtration (optional: with charcoal) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool IsolateRecryst Isolate Crystals (Vacuum Filtration) Cool->IsolateRecryst PureProduct Pure this compound IsolateRecryst->PureProduct ExtractBase Extract with aq. NaHCO3 DissolveOrg->ExtractBase SeparateLayers Separate Aqueous Layer ExtractBase->SeparateLayers Acidify Acidify Aqueous Layer SeparateLayers->Acidify IsolateAcidBase Isolate Precipitate (Vacuum Filtration) Acidify->IsolateAcidBase IsolateAcidBase->PureProduct Elute Elute with Hexane/Ethyl Acetate LoadColumn->Elute Collect Collect Fractions Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Evaporate->PureProduct

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_recryst_issues Recrystallization Troubleshooting cluster_column_issues Column Chromatography Troubleshooting cluster_solutions Potential Solutions Start Purification Issue Encountered LowYield Low Yield? Start->LowYield OilingOut Oiling Out? Start->OilingOut Discolored Discolored Crystals? Start->Discolored PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? Start->Tailing SolventVol Reduce Solvent Volume LowYield->SolventVol Cause: Too much solvent SlowCool Ensure Slow Cooling LowYield->SlowCool Cause: Premature crystallization ChangeSolvent Change Solvent/Co-solvent OilingOut->ChangeSolvent Solution Charcoal Use Activated Charcoal Discolored->Charcoal Solution OptimizeMobile Optimize Mobile Phase (TLC) PoorSep->OptimizeMobile Solution AddAcid Add Acid to Mobile Phase Tailing->AddAcid Solution

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-iodo-5-nitrobenzoic acid. The primary synthesis route discussed is the diazotization of 2-amino-5-nitrobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a low yield of the desired this compound. What are the potential causes?

A1: Low yields in this synthesis are common and can typically be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Diazotization: The initial conversion of the amine to the diazonium salt may be incomplete. Ensure that the temperature is strictly maintained between 0-5°C and that the sodium nitrite is added slowly as an aqueous solution to a well-stirred, acidic suspension of the starting material.

  • Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable. If the temperature rises above 5-10°C before the addition of the iodide source, the salt will decompose, primarily to the corresponding phenol (2-hydroxy-5-nitrobenzoic acid) and nitrogen gas, significantly reducing the yield.

  • Premature Addition of Iodide: Adding the potassium iodide solution before diazotization is complete can lead to side reactions and reduced efficiency. It is crucial to allow sufficient time (e.g., 15-20 minutes) for the diazonium salt to form before proceeding.

  • Suboptimal pH: The diazotization reaction requires a strong acidic medium (e.g., HCl or H₂SO₄) to generate nitrous acid in situ and to prevent the diazonium salt from coupling with unreacted amine.

Q2: My final product has a dark brown or purple color, even after initial filtration. What is this impurity and how can I remove it?

A2: A common colored impurity is elemental iodine (I₂), which can form as a byproduct. This iodine often gets trapped within the precipitated product, giving it a brown, reddish, or purple tint.

Solution: To remove the iodine, a quenching step with a reducing agent is necessary during the workup. After the reaction is complete, and before final filtration, add a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of iodine disappears and the solution becomes pale yellow or the precipitate turns off-white.

Q3: I'm observing a significant amount of a water-soluble byproduct and my yield of the desired iodo-compound is low. What could this be?

A3: This is likely due to the formation of 2-hydroxy-5-nitrobenzoic acid . This side reaction occurs when the diazonium salt reacts with water, which acts as a nucleophile, replacing the diazonium group with a hydroxyl group.

Minimization Strategies:

  • Strict Temperature Control: This is the most critical factor. Keep the reaction temperature at 0-5°C throughout the diazotization and iodide addition steps.

  • Minimize Reaction Time: Use the diazonium salt solution immediately after its preparation. Letting it stand, even at low temperatures, will increase the likelihood of decomposition and phenol formation.

  • Controlled Warming: Some protocols for analogous reactions suggest a gentle warming step after the addition of potassium iodide to drive the substitution to completion. However, overheating during this stage can also promote the formation of the phenol byproduct.[1]

Q4: My TLC plate shows multiple spots, and I suspect the formation of an azo compound. How does this happen and how can it be prevented?

A4: Azo compounds, which are often brightly colored, are formed when the electrophilic diazonium salt couples with an electron-rich aromatic ring. In this synthesis, the diazonium salt can react with the unreacted starting material, 2-amino-5-nitrobenzoic acid.

Prevention:

  • Sufficient Acid: Ensure there is enough strong acid in the reaction mixture. The acid protonates the amino group of the unreacted starting material, deactivating it towards electrophilic attack by the diazonium salt.

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and ensure efficient stirring. This prevents a localized excess of diazonium salt from forming, which could then react with the available amine.

  • Maintain Low Temperature: As with other side reactions, low temperatures suppress the rate of azo coupling.

Data Presentation

Parameter Value / Condition Notes & Common Issues
Starting Material 2-Amino-5-nitrobenzoic acidPurity of starting material is crucial.
Reagents 1. Sodium Nitrite (NaNO₂) 2. Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) 3. Potassium Iodide (KI)Nitrous acid is generated in situ from NaNO₂ and strong acid.
Reaction Temp. 0 - 5 °CCritical Parameter. Higher temperatures lead to diazonium salt decomposition.
Expected Yield 40 - 75%Yield is highly dependent on strict adherence to reaction conditions.
Side Product 1 2-Hydroxy-5-nitrobenzoic acidCause: High temperature; diazonium salt reacting with water. Mitigation: Maintain temp. at 0-5°C; use diazonium salt promptly.
Side Product 2 Azo-coupled dimerCause: Insufficient acid; localized high concentration of diazonium salt. Mitigation: Use sufficient strong acid; slow nitrite addition.
Impurity Elemental Iodine (I₂)Cause: Oxidation of iodide. Mitigation: Quench with NaHSO₃ or Na₂S₂O₃ solution during workup.

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of 2-iodobenzoic acid from anthranilic acid.[1][2] Researchers should perform their own risk assessment before carrying out this experiment.

Step 1: Diazotization of 2-Amino-5-nitrobenzoic Acid

  • In a 250 mL beaker, suspend 10.0 g of 2-amino-5-nitrobenzoic acid in 80 mL of deionized water.

  • While stirring, slowly add 20 mL of concentrated hydrochloric acid. A fine suspension of the amine hydrochloride salt will form.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring using a magnetic stirrer.

  • In a separate beaker, dissolve 4.2 g of sodium nitrite in 20 mL of cold water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. It is critical to ensure the temperature of the reaction mixture does not rise above 5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure diazotization is complete. The resulting solution contains the 2-carboxy-4-nitrobenzenediazonium chloride and should be used immediately.

Step 2: Iodination Reaction

  • In a separate 500 mL beaker, dissolve 10.0 g of potassium iodide in 25 mL of water. Cool this solution in an ice bath.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution from Step 1 to the potassium iodide solution.

  • Effervescence (evolution of N₂ gas) will be observed, and a dark precipitate will form.

  • After the addition is complete, allow the mixture to stand at room temperature for 15-20 minutes.

  • Gently warm the reaction mixture to 40-50°C on a water bath for about 15 minutes, or until the evolution of nitrogen gas ceases. This helps to complete the decomposition of the diazonium-iodide intermediate.

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath.

  • To decolorize the mixture and remove any elemental iodine formed, add a saturated solution of sodium bisulfite or sodium thiosulfate dropwise with stirring until the dark brown color disappears and a pale-yellow or off-white precipitate remains.

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate thoroughly with cold deionized water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent, such as aqueous ethanol.

Visualizations

The following diagrams illustrate the key chemical pathways and logical workflows associated with the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination A 2-Amino-5-nitrobenzoic Acid reagent1 NaNO₂, HCl (aq) 0-5 °C A->reagent1 B 2-Carboxy-4-nitrobenzene- diazonium Chloride reagent2 KI (aq) B->reagent2 C This compound reagent1->B reagent2->C Side_Reactions cluster_main Main Reaction cluster_side Common Side Reactions Start 2-Carboxy-4-nitrobenzene- diazonium Chloride Product This compound Start->Product  + KI  - N₂ Phenol 2-Hydroxy-5-nitrobenzoic Acid (Phenol Formation) Start->Phenol  + H₂O  - N₂, -H⁺  (Temp > 5°C) Azo Azo Compound (Azo Coupling) Start->Azo  + Unreacted Amine  (Insufficient Acid) Troubleshooting_Workflow Start Low Yield or Impure Product Q1 Is the product darkly colored? Start->Q1 A1_Yes Add NaHSO₃ / Na₂S₂O₃ during workup to remove free I₂. Q1->A1_Yes Yes Q2 Is a major byproduct observed? Q1->Q2 No A1_Yes->Q2 A2_Phenol Byproduct is likely 2-Hydroxy-5-nitrobenzoic acid. Improve temperature control (0-5°C). Q2->A2_Phenol Yes (Phenol) A2_Azo Byproduct is likely an Azo Dye. Ensure sufficient acid is used and add nitrite slowly. Q2->A2_Azo Yes (Azo) Q3 Is starting material present in the final product? Q2->Q3 No A2_Phenol->Q3 A2_Azo->Q3 A3_Yes Diazotization was incomplete. Check stoichiometry of NaNO₂ and reaction time. Q3->A3_Yes Yes End Optimized Synthesis Q3->End No A3_Yes->End

References

Technical Support Center: Optimizing Reaction Conditions for 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of 2-Iodo-5-nitrobenzoic acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the diazotization of 2-amino-5-nitrobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield Incomplete Diazotization: The initial reaction to form the diazonium salt may not have gone to completion. This can be due to incorrect temperature control or impure sodium nitrite.- Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt. - Use a fresh, high-purity source of sodium nitrite. - Ensure the 2-amino-5-nitrobenzoic acid is fully dissolved in the acidic solution before adding sodium nitrite.
Premature Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose before the addition of the iodide source.- Use the diazonium salt solution immediately after its preparation. - Avoid exposing the solution to direct sunlight or elevated temperatures.
Suboptimal Iodide Addition: The concentration and addition rate of the potassium iodide solution can impact the yield.- Use a concentrated solution of potassium iodide. - Add the potassium iodide solution slowly to the diazonium salt solution while monitoring for gas evolution (N₂). A rapid addition can lead to uncontrolled decomposition and side reactions.
Product is Discolored (Dark Brown or Purple) Presence of Iodine: Excess iodine (I₂) is often formed as a byproduct, leading to a dark coloration of the crude product.- During the work-up, wash the crude product with a dilute solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to reduce the excess iodine to colorless iodide ions (I⁻).
Formation of Azo Compounds: Side reactions can lead to the formation of colored azo compounds, especially if the diazonium salt couples with unreacted starting material or other aromatic species.- Ensure complete conversion of the starting amine to the diazonium salt. - Maintain a low reaction temperature to minimize coupling reactions.
Difficulty in Product Isolation/Purification Oiling Out During Recrystallization: The product may separate as an oil instead of crystals if the solution is supersaturated or if the incorrect solvent system is used.- Ensure the crude product is fully dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly to promote crystal growth. Scratching the inside of the flask with a glass rod can help induce crystallization. - Consider using a mixed solvent system, such as ethanol/water, to optimize solubility.[1]
Product Contaminated with Starting Material Incomplete Reaction: The initial diazotization reaction did not go to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory synthesis involves a two-step process starting from 2-amino-5-nitrobenzoic acid. The first step is a diazotization reaction, where the amino group is converted to a diazonium salt using sodium nitrite and a strong acid (like hydrochloric acid) at low temperatures (0-5°C). The second step is a Sandmeyer-type reaction where the diazonium salt is treated with a solution of potassium iodide, which displaces the diazonium group with iodine to form the final product.

Q2: How critical is temperature control during the diazotization step?

A2: Temperature control is extremely critical. Aromatic diazonium salts are thermally unstable and can decompose rapidly at temperatures above 5-10°C.[2] Maintaining a temperature between 0 and 5°C is crucial for maximizing the yield of the diazonium salt and preventing the formation of unwanted byproducts.

Q3: My final product is a dark, sticky solid. How can I purify it?

A3: A dark, sticky appearance is often due to the presence of residual iodine and other colored impurities. A common purification method is to first wash the crude product with a sodium thiosulfate solution to remove excess iodine. Following this, recrystallization is the standard method for purification. Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallization.[1] Treatment with activated charcoal during recrystallization can also help to remove colored impurities.[1]

Q4: Can I use other iodide sources besides potassium iodide?

A4: While potassium iodide is the most commonly used and cost-effective iodide source, other reagents like sodium iodide can also be used. For some Sandmeyer-type reactions, the use of copper(I) iodide (CuI) can catalyze the reaction, potentially improving yields, though this is not always necessary for iodination.

Q5: What are the primary safety precautions I should take during this synthesis?

A5: Diazonium salts can be explosive when isolated in a dry state. Therefore, it is imperative to keep them in solution and use them immediately after preparation. The reaction also involves the use of strong acids and corrosive materials, so appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound from 2-amino-5-nitrobenzoic acid

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-5-nitrobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution: In a flask, suspend 2-amino-5-nitrobenzoic acid in a mixture of water and concentrated hydrochloric acid. Stir the mixture to form a fine suspension.

  • Diazotization: Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring. Prepare a solution of sodium nitrite in cold deionized water. Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature is maintained below 5°C. After the complete addition of the sodium nitrite solution, stir the reaction mixture for an additional 30 minutes at 0-5°C.

  • Iodination: In a separate beaker, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring, while maintaining the temperature below 10°C. A precipitate will form, and nitrogen gas will evolve.

  • Reaction Completion and Work-up: Allow the reaction mixture to stir for an extended period at room temperature or with gentle warming to ensure complete decomposition of the diazonium salt.

  • Isolation and Initial Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water. To remove excess iodine, wash the precipitate with a small amount of cold sodium thiosulfate solution until the color of the filtrate is no longer brown.

  • Final Purification: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

While specific quantitative data for the optimization of this compound synthesis is not extensively available in the literature, the following table provides data for a similar reaction, the iodination of 2-aminobenzoic acid, which can serve as a guide for optimization.

Table 1: Effect of Oxidizing Agent on the Iodination of 2-Aminobenzoic Acid [3]

Oxidizing AgentMolar Ratio (Oxidant:Iodine)Conversion of 2-Aminobenzoic Acid (%)Selectivity for 2-Amino-5-iodobenzoic Acid (%)
Hydrogen Peroxide0.5Markedly Decreased-
Hydrogen Peroxide1.0-High
Hydrogen Peroxide2.0Increased-
Hydrogen Peroxide5.0-Decreased
Iodic Acid-Relatively HighLower than with Hydrogen Peroxide

Note: This data is for a related reaction and should be used as a qualitative guide for optimizing the synthesis of this compound.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_diazotization Diazotization (0-5°C) cluster_iodination Iodination cluster_workup Work-up & Purification start_amine 2-Amino-5-nitrobenzoic Acid diazotization Formation of Diazonium Salt start_amine->diazotization start_hcl Conc. HCl start_hcl->diazotization start_water Water start_water->diazotization iodination Addition of Iodide diazotization->iodination na_no2 Sodium Nitrite Solution na_no2->diazotization filtration Vacuum Filtration iodination->filtration ki_solution Potassium Iodide Solution ki_solution->iodination wash_na2s2o3 Wash with Na₂S₂O₃ filtration->wash_na2s2o3 recrystallization Recrystallization (Ethanol/Water) wash_na2s2o3->recrystallization final_product This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield or Impure Product check_temp Was reaction temperature strictly controlled (0-5°C)? start->check_temp check_reagents Were reagents fresh and pure? check_temp->check_reagents Yes adjust_temp Optimize temperature control check_temp->adjust_temp No check_tlc Was reaction monitored to completion (TLC)? check_reagents->check_tlc Yes use_fresh_reagents Use high-purity, fresh reagents check_reagents->use_fresh_reagents No increase_time Increase reaction time and/or monitor closely check_tlc->increase_time No optimize_purification Optimize purification (recrystallization, washing) check_tlc->optimize_purification Yes

Caption: Troubleshooting logic for low yield or impure product.

References

troubleshooting failed reactions with 2-Iodo-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-nitrobenzoic acid. The following sections address common issues encountered during cross-coupling and amidation reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the unique structure of this compound, with its ortho-iodo, ortho-carboxylic acid, and para-nitro functionalities, presents specific challenges.

Frequently Asked Questions (FAQs) - Suzuki Coupling

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary causes?

A1: Low conversion can be attributed to several factors specific to this substrate:

  • Catalyst Poisoning by the Carboxylate Group: The ortho-carboxylate can chelate to the palladium center, forming a stable, inactive complex that inhibits the catalytic cycle.

  • Decarboxylation: Under thermal stress or in the presence of a strong base, the starting material can decarboxylate, leading to the formation of 1-iodo-4-nitrobenzene and reducing the yield of the desired product.

  • Poor Solubility: The salt form of this compound may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.[1]

  • Catalyst Deactivation: The presence of oxygen can lead to the formation of inactive palladium oxides, while impurities in reagents or solvents can also poison the catalyst.

Q2: I'm observing a significant amount of a byproduct that I suspect is the decarboxylated starting material. How can I minimize this?

A2: Decarboxylation is a known side reaction for halo-substituted benzoic acids in palladium-catalyzed reactions, often promoted by heat and strong bases. To mitigate this:

  • Temperature Control: Operate the reaction at the lowest effective temperature. A temperature screening experiment is often beneficial.

  • Base Selection: Use milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide or alkoxides.[1]

Q3: How can I overcome the poor solubility of my this compound salt?

A3: To address solubility issues:

  • Biphasic Solvent System: Employ a mixture of an organic solvent (e.g., toluene, dioxane) and water. This can help to dissolve both the organic-soluble catalyst and the water-soluble carboxylate salt.[1]

  • Phase-Transfer Catalysts: The addition of a phase-transfer catalyst can facilitate the reaction between components in different phases.

Quantitative Data: Suzuki Coupling Conditions

The following table summarizes typical conditions for Suzuki coupling reactions involving aryl iodides. Note that optimization is often necessary for a specific substrate like this compound.

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald precatalysts (e.g., XPhos Pd G3)Buchwald-type ligands can be effective in preventing catalyst poisoning by the carboxylate group.[1]
Catalyst Loading 1-5 mol%Higher loading may be needed for challenging substrates.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)These ligands can accelerate oxidative addition and prevent catalyst deactivation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Weaker bases are preferred to minimize decarboxylation.[1]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFBiphasic systems are often used to improve solubility.[1]
Temperature 60-110 °CLower temperatures are favored to reduce side reactions.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of an aryl iodide.

  • Preparation: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Reaction: Stir the reaction mixture and heat to the desired temperature (e.g., 80-100 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

II. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The high reactivity of the C-I bond in this compound makes it a suitable substrate.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: My Sonogashira reaction is failing or giving low yields. What should I check first?

A1: For a failed Sonogashira reaction, consider these critical factors:

  • Catalyst Activity: Ensure your palladium and copper(I) catalysts are active and not degraded.

  • Anaerobic Conditions: The reaction is highly sensitive to oxygen, which promotes the undesirable Glaser homocoupling of the alkyne. It is crucial to use degassed solvents and maintain an inert atmosphere.

  • Reagent Purity: Impurities in the alkyne or amine base can poison the catalysts. The amine base may need to be distilled.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

A2: To minimize Glaser coupling:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas.

  • Copper-Free Conditions: Several protocols exist that avoid the use of a copper co-catalyst, which is the primary promoter of Glaser coupling. These may require specific ligands or different reaction conditions.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can favor the cross-coupling pathway over homocoupling.

Quantitative Data: Sonogashira Coupling Conditions

The following table provides typical conditions for Sonogashira coupling reactions.

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Typically 1-5 mol% loading.
Copper Co-catalyst CuITypically 2-10 mol% loading. Can be omitted in copper-free protocols.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as both a base and a solvent in some cases.
Solvent THF, DMF, Dioxane, AcetonitrileMust be anhydrous and degassed.
Temperature Room Temperature to 100 °CAryl iodides are generally more reactive and may not require high temperatures.
Reaction Time 1-12 hoursMonitor by TLC or LC-MS.
Experimental Protocol: Sonogashira Coupling

This is a general protocol for a copper-co-catalyzed Sonogashira reaction.

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).

  • Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor its progress.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

III. Amide Bond Formation

Direct amidation of this compound requires activation of the carboxylic acid.

Frequently Asked Questions (FAQs) - Amide Bond Formation

Q1: What are the common methods for forming an amide from this compound?

A1: Common methods involve:

  • Activation with a Coupling Reagent: Reagents like HATU, HBTU, or carbodiimides (e.g., EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) are used to form an active ester in situ, which then reacts with the amine.

  • Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine.[2]

Q2: My amidation reaction is giving a poor yield. What could be the issue?

A2: Low yields in amidation reactions can be due to:

  • Inefficient Activation: The coupling reagent may not be effective, or the reaction conditions may not be optimal for the formation of the active intermediate.

  • Steric Hindrance: The ortho-iodo group may sterically hinder the approach of the amine to the activated carboxyl group.

  • Side Reactions: The activating reagent can react with the amine, or the activated acid can be unstable.

Quantitative Data: Amide Bond Formation

The following table provides representative conditions for amide bond formation. A specific example for this compound is included.[2]

MethodActivating AgentBaseSolventTemperatureYield
Acyl ChlorideThionyl ChlorideTriethylamineDichloromethane0 °C to RT70% (with N,N-dimethylethylenediamine)[2]
Coupling ReagentHATUDIPEADMFRoom Temp.High
Experimental Protocol: Amide Bond Formation via Acyl Chloride

This protocol is based on a literature procedure for the synthesis of (N,N-dimethylaminoethyl)-2-iodo-5-nitro-benzamide.[2]

  • Acyl Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane and cool to 0 °C in an ice bath.

  • Amine Addition: Add triethylamine (1.0 equiv) followed by a solution of the desired amine (e.g., N,N-dimethylethylenediamine, 1.0 equiv) in dichloromethane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Workup: Pour the reaction mixture into water and basify to pH 12 with 2M NaOH. Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel chromatography.

IV. Visualized Workflows and Mechanisms

The following diagrams illustrate key experimental and mechanistic pathways.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_reagents Check Reagent Quality & Purity (Substrates, Catalysts, Solvents, Base) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Time) check_reagents->check_conditions side_reactions Analyze for Side Products (TLC, LC-MS, NMR) check_conditions->side_reactions decarboxylation Decarboxylation? side_reactions->decarboxylation homocoupling Homocoupling? side_reactions->homocoupling catalyst_poisoning Catalyst Poisoning? side_reactions->catalyst_poisoning decarboxylation->homocoupling No optimize Systematically Optimize Conditions (Catalyst/Ligand, Base, Solvent, Temp.) decarboxylation->optimize Yes homocoupling->catalyst_poisoning No homocoupling->optimize Yes catalyst_poisoning->optimize Yes catalyst_poisoning->optimize No success Reaction Successful optimize->success Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex1 Ar-Pd(II)L₂(I) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 Ar'B(OH)₃⁻ reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactants Ar-I + Ar'B(OH)₂ base Base Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-I pd_complex1 Ar-Pd(II)L₂(I) ox_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(C≡CR) transmetalation->pd_complex2 from Cu Cycle red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-C≡CR red_elim->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide CuI, Base cu_acetylide->transmetalation base Base

References

Technical Support Center: 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Iodo-5-nitrobenzoic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also recommended to keep it in a dark place to protect it from light.[3]

Q2: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.

Q3: What are the potential degradation pathways for this compound?

Based on its structure, this compound is susceptible to several degradation pathways, which can be induced by factors such as pH, light, and temperature. Potential degradation pathways include:

  • Hydrolysis: The carboxylic acid group may undergo reactions in aqueous solutions, particularly under acidic or basic conditions.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, potentially leading to decomposition.[5]

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose. Studies on related nitrobenzoic acid isomers show decomposition can occur at temperatures between 120-200°C.[5][6]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially at higher temperatures.

Q4: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended for monitoring the degradation of this compound.[5] This method can separate the parent compound from its potential degradation products, allowing for accurate quantification.

Troubleshooting Guides

Issue 1: Unexpected Discoloration of the Solid Compound (Turns Yellow/Brown)
  • Possible Cause: Exposure to light or impurities.

  • Troubleshooting Steps:

    • Storage: Ensure the compound is stored in an amber-colored vial or a container protected from light.[3]

    • Purity Check: Analyze the material using a suitable analytical technique like HPLC to check for impurities. If impure, consider purification by recrystallization. A known method involves boiling in water and then hot filtering.[7]

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Possible Cause: Degradation of this compound under the reaction conditions.

  • Troubleshooting Steps:

    • pH Control: If the reaction is in an aqueous medium, buffer the solution to maintain a neutral or mildly acidic pH, as basic conditions can promote degradation.

    • Temperature Management: Avoid excessive heating. If elevated temperatures are necessary, conduct the reaction for the shortest possible time. Consider running a thermal stability test on your starting material.

    • Inert Atmosphere: For sensitive reactions, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

    • Reagent Purity: Ensure all reagents, especially bases and oxidizing agents, are of high purity and are added in a controlled manner.

Issue 3: Appearance of Extra Peaks in Chromatographic Analysis (HPLC/LC-MS)
  • Possible Cause: Sample degradation during preparation or analysis.

  • Troubleshooting Steps:

    • Fresh Sample Preparation: Prepare samples immediately before analysis.

    • Solvent Compatibility: Ensure the solvent used for sample preparation is compatible with this compound and does not induce degradation. Methanol or acetonitrile are generally suitable.

    • Control Light Exposure: Protect the sample vials from light during storage and in the autosampler.

    • Forced Degradation Study: To identify potential degradation products, consider performing a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light).[8][9] This will help in confirming if the extra peaks are indeed degradants.

Data Presentation

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄INO₄[10][11][12][13]
Molecular Weight293.02 g/mol [10][11][12]
AppearanceWhite to yellow solid[13]
Melting Point197-198 °C[7]
pKa (Predicted)2.16 ± 0.10[3]

Table 2: Summary of Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl at 60°CHydrolysis of the carboxylic acid group
Base Hydrolysis0.1 M NaOH at 60°CHydrolysis and potential salt formation
Oxidation3% H₂O₂ at room temperatureOxidation of the aromatic ring or other functional groups
Thermal DegradationSolid state at 105°C or in solution at 60°CDecarboxylation, decomposition of the nitro group
PhotodegradationExposure to UV (254 nm) and visible lightPhotolysis leading to various degradation products

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for a defined period (e.g., 24 hours).

    • Basic: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for a defined period.

    • Oxidative: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature, protected from light.

    • Thermal (Solution): Heat the stock solution at 60°C, protected from light.

    • Thermal (Solid): Place the solid powder in an oven at a temperature below its melting point (e.g., 105°C).

    • Photolytic: Expose the stock solution in a quartz cuvette to UV and visible light sources as per ICH Q1B guidelines.[14][15] A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At predetermined time points, withdraw samples. Neutralize the acidic and basic samples before dilution to a suitable concentration for analysis.

  • Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B is often effective.

  • Detection: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is useful for identifying the optimal wavelength and assessing peak purity.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

Mandatory Visualization

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analytical Confirmation cluster_solution Corrective Actions A Inconsistent Experimental Results (e.g., low yield, discoloration) B Review Storage and Handling - Light exposure? - Proper sealing? A->B C Check Reagent Compatibility - Strong base/oxidizer used? A->C D Analyze Reaction Conditions - High temperature? - Extreme pH? A->D E Perform HPLC Analysis on Starting Material and Product B->E G Optimize Storage (Dark, cool, dry, sealed) B->G C->E H Modify Experimental Protocol - Control Temp/pH - Use inert atmosphere C->H D->E D->H F Identify Unknown Peaks (Potential Degradants) E->F F->H I Purify Starting Material (if necessary) F->I

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Pathway cluster_compound Parent Compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound Acid Acid/Base (Hydrolysis) Parent->Acid H+/OH- Heat Heat (Thermal) Parent->Heat Δ Light Light (Photolytic) Parent->Light Oxidation Oxidation (e.g., H2O2) Parent->Oxidation [O] P1 Hydrolyzed Products Acid->P1 P2 Decarboxylated Product Heat->P2 P4 Photodegradants Light->P4 P3 Reduced Nitro Group (e.g., Amino) Oxidation->P3

Caption: Potential forced degradation pathways.

References

Technical Support Center: Reactions Involving 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-nitrobenzoic acid. The content is designed to address specific issues encountered during common catalytic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Topic 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Q1: I am attempting a Suzuki-Miyaura coupling with this compound and see low to no conversion. What are the likely causes and solutions?

A: Low conversion in Suzuki couplings with this substrate often stems from catalyst inhibition or deactivation. The ortho-carboxylate group is a primary concern.

  • Potential Cause 1: Catalyst Poisoning by the Carboxylate Group. The carboxylate anion can coordinate to the palladium center, forming stable, catalytically inactive complexes.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically hinder the coordination of the carboxylate to the palladium center and promote the desired catalytic cycle.[1]

  • Potential Cause 2: Inefficient Oxidative Addition. While the C-I bond is generally reactive, steric hindrance or electronic effects might slow this rate-determining step.[2]

    • Solution: Using electron-rich and bulky phosphine ligands can accelerate oxidative addition.[3] Increasing the reaction temperature may also be beneficial.[3]

  • Potential Cause 3: Poor Solubility. The salt form of this compound may have poor solubility in common organic solvents, leading to slow reaction rates.[1]

    • Solution: Use a biphasic solvent system (e.g., toluene/water, dioxane/water) to ensure both the organic-soluble catalyst and the water-soluble carboxylate are accessible.[1]

Q2: I am observing significant formation of 5-nitrobenzoic acid (de-iodinated product) and/or iodonitrobenzene (decarboxylated product) as side products. How can I prevent this?

A: These side reactions are common challenges with halo-substituted benzoic acids.

  • Preventing De-iodination (Hydrodehalogenation): This occurs when the iodo group is replaced by a hydrogen atom.

    • Solution: The choice of ligand and base is critical. Switching to a more sterically hindered ligand can sometimes suppress this side reaction.[4] Using a weaker inorganic base may also reduce the rate of hydrodehalogenation.[4]

  • Preventing Decarboxylation: This side reaction is often promoted by thermal stress and the presence of a strong base.[1]

    • Solution: Use milder reaction conditions, including lower temperatures. Employ weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like hydroxides or alkoxides.[1]

Q3: What are the recommended starting conditions for other cross-coupling reactions like Heck, Sonogashira, or Buchwald-Hartwig with this substrate?

A: The principles of catalyst and ligand selection are similar across these reactions, focusing on overcoming the challenges posed by the ortho-carboxylate.

  • Heck Reaction: Standard catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective.[5][6] The reaction involves an unsaturated halide and an alkene in the presence of a base.[5]

  • Sonogashira Coupling: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple the aryl iodide with a terminal alkyne.[7][8] The high reactivity of the C-I bond makes this compound a good candidate.

  • Buchwald-Hartwig Amination: This C-N bond formation requires a palladium catalyst with a bulky, electron-rich phosphine ligand.[9][10] Base selection is critical; strong bases like NaOt-Bu are common but may be incompatible with the nitro group.[11] Weaker bases such as Cs₂CO₃ or K₃PO₄ should be considered first.

Topic 2: Selective Reduction of the Nitro Group

Q4: How can I selectively reduce the nitro group of this compound to an amine without causing de-iodination?

A: Dehalogenation is a common side reaction during the reduction of aryl halides, especially with standard catalytic hydrogenation using Pd/C.[12] Several methods can achieve selective nitro group reduction.

  • Recommended Method 1: Metal in Acidic Media. Reagents like iron (Fe) in acidic conditions (e.g., HCl, NH₄Cl) or tin(II) chloride (SnCl₂) are robust and do not typically cause dehalogenation.[12][13][14]

  • Recommended Method 2: Alternative Catalytic Hydrogenation.

    • Raney Nickel: Catalytic hydrogenation with Raney Nickel is often used as a substitute for Pd/C when dehalogenation is a concern.[13]

    • Sulfided Platinum on Carbon (Pt(S)/C): This catalyst is highly selective for reducing nitro groups while preserving halogens, including iodo substituents.[12][15]

  • Recommended Method 3: Metal Powders with Hydrazine Derivatives. A combination of zinc or magnesium powder with hydrazine glyoxylate has been shown to rapidly and selectively reduce aromatic nitro compounds at room temperature.

Q5: Are there any reliable metal-free methods for this selective nitro group reduction?

A: Yes, metal-free methods are available and can be advantageous for avoiding potential metal contamination in the final product.

  • Sodium Iodide/Triphenylphosphine: A combination of NaI and PPh₃ under photoredox conditions can selectively reduce nitroarenes in the presence of a broad range of reducible functional groups, including halogens.[12][16]

  • Tetrahydroxydiboron: Using tetrahydroxydiboron as a reductant with 4,4′-bipyridine as an organocatalyst enables a rapid and highly chemoselective reduction of aromatic nitro compounds.[12][16]

Data Presentation: Catalyst System Comparison

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst Precursor Ligand Base Solvent System Temp. (°C) Key Considerations
Pd(OAc)₂ / Pd₂(dba)₃ XPhos / SPhos K₂CO₃ / K₃PO₄ Toluene/H₂O (10:1) 80-100 Ligands prevent catalyst poisoning by carboxylate.[1]
Pd(PPh₃)₄ None Na₂CO₃ / K₂CO₃ Dioxane/H₂O (4:1) 80-100 A standard, readily available catalyst system.[17]

| XPhos Pd G3/G4 | (Pre-ligated) | K₃PO₄ / Cs₂CO₃ | 2-MeTHF / Toluene | RT - 100 | Pre-activated catalyst, often shows high activity. |

Table 2: Comparison of Methods for Selective Nitro Group Reduction

Reagent/Catalyst Hydrogen Source Solvent Typical Yield (%) Selectivity Notes
Fe powder HCl / NH₄Cl (aq) EtOH / H₂O 85-95 Classic method, excellent selectivity, avoids dehalogenation.[13]
SnCl₂·2H₂O - EtOH / EtOAc 85-95 Mild conditions, highly selective for the nitro group.[12]
Raney Nickel H₂ gas EtOH / MeOH >90 Good alternative to Pd/C to prevent dehalogenation.[13]
Pt(S)/C (sulfided) H₂ gas Acetonitrile 80-90 Highly selective, minimal hydrodehalogenation even with iodo groups.[15]

| Zn powder | Hydrazine glyoxylate | - | 90 | Rapid reaction at room temperature. |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[17]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).[17][18]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[17]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture, 10 mL).[18]

  • Reaction: Stir the reaction mixture and heat to the desired temperature (typically 80-100 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Selective Nitro Group Reduction with Fe/NH₄Cl

  • Setup: In a round-bottom flask, suspend this compound (1.0 mmol) in a mixture of ethanol and water (e.g., 2:1 ratio, 15 mL).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 mmol) and iron powder (Fe, 4-5 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. The reaction is often complete within 1-3 hours.

  • Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 2-Amino-5-iodobenzoic acid.

Visual Guides

Troubleshooting_Suzuki_Coupling start Start: Low Conversion in Suzuki Coupling q1 Check Catalyst System: Using bulky, electron-rich phosphine ligand (e.g., XPhos)? start->q1 sol1 Action: Switch to a bulky ligand (XPhos, SPhos) to prevent catalyst poisoning. q1->sol1 No q2 Check Reaction Conditions: Is decarboxylation or de-iodination observed? q1->q2 Yes sol1->q2 sol2 Action: Use milder base (K2CO3) and lower temperature to minimize side reactions. q2->sol2 Yes q3 Check Solubility: Is the reaction mixture homogeneous? q2->q3 No sol2->q3 sol3 Action: Use a biphasic solvent system (e.g., Toluene/H2O) to improve solubility. q3->sol3 No end_node Optimized Reaction q3->end_node Yes sol3->end_node Nitro_Reduction_Selection start Goal: Selectively Reduce -NO2 to -NH2 on This compound q1 Is avoiding de-iodination the primary concern? start->q1 avoid_pdc Avoid standard H2, Pd/C q1->avoid_pdc Yes cat_hydro Catalytic Hydrogenation Options avoid_pdc->cat_hydro metal_acid Metal/Acid Reduction Options avoid_pdc->metal_acid raney Use Raney Nickel, H2 (Good selectivity) cat_hydro->raney ptsc Use Sulfided Pt/C, H2 (Excellent selectivity) cat_hydro->ptsc fe_hcl Use Fe / HCl or Fe / NH4Cl (Robust, economical) metal_acid->fe_hcl sncl2 Use SnCl2 (Mild conditions) metal_acid->sncl2

References

Technical Support Center: 2-Iodo-5-nitrobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-5-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for reactions where this compound is a product?

A typical aqueous work-up procedure involves partitioning the reaction mixture between an organic solvent and water. As this compound is a carboxylic acid, its solubility is pH-dependent.

  • Quenching: The reaction is often quenched by adding water or ice to stop the reaction and dissolve inorganic salts.

  • Solvent Extraction: An organic solvent such as ethyl acetate or dichloromethane is added to dissolve the product.

  • Acid/Base Extraction:

    • To separate the acidic product from neutral or basic impurities, the organic layer can be washed with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylate salt of this compound will move into the aqueous layer.

    • The aqueous layer is then acidified (e.g., with 1M HCl) to a pH of 2-3, causing the purified this compound to precipitate.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

Q2: How can I purify crude this compound?

Recrystallization is a common and effective method for purifying this compound.

  • From Water: A documented method involves boiling the impure product in water. Insoluble impurities can be removed by hot filtration, and the purified product will crystallize upon cooling.

  • From Organic Solvents: Based on the solubility of similar nitrobenzoic acids, alcohols like ethanol or methanol are good candidates for recrystallization. A mixed solvent system, such as ethanol/water, can also be effective. The general principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.

Q3: What is a typical work-up for a Suzuki-Miyaura coupling reaction using this compound as the starting material?

The work-up for a Suzuki-Miyaura reaction aims to remove the palladium catalyst, boronic acid derivatives, and inorganic salts.

  • Dilution: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.

  • Aqueous Wash: The organic solution is washed sequentially with:

    • Water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove inorganic salts.

    • A basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted boronic acid and to extract the carboxylic acid product into the aqueous layer.

  • Acidification and Extraction: The basic aqueous layer is then acidified with 1M HCl to precipitate the coupled product. The product is then extracted back into an organic solvent like ethyl acetate.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guides

Problem 1: Low or No Product Recovery After Work-up
Potential Cause Troubleshooting Steps
Product is in the wrong layer If you performed an acid-base extraction, your product might be in the aqueous layer as its salt. Check the pH of the aqueous layer and adjust it to precipitate your product if necessary. Always save all layers until you have confirmed the location of your product.
Product is water-soluble For highly polar products, repeated extractions with an organic solvent may be necessary. Saturating the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
Product precipitated during work-up If an unexpected solid appears between the layers, it could be your product. Try to dissolve it in a small amount of a suitable organic solvent and analyze it (e.g., by TLC).
Product decomposed during work-up The nitro group can be sensitive to certain reagents. For example, strong reducing conditions can convert the nitro group to an amine. Avoid using reducing agents in the work-up unless intended. The iodo group can also be susceptible to removal (deiodination) under certain conditions, such as high heat or strong bases.
Problem 2: Product is Impure After Work-up
Potential Cause Troubleshooting Steps
Incomplete extraction of impurities Increase the number of washes with aqueous solutions. For example, if you have basic impurities, perform multiple washes with a dilute acid.
Persistent palladium catalyst contamination After a cross-coupling reaction, the palladium catalyst can be difficult to remove completely. Filtering the organic solution through a pad of Celite or silica gel can help remove heterogeneous palladium. For homogeneous catalysts, specific aqueous washes (e.g., with a solution containing a thiol) may be necessary.
Co-precipitation of starting materials or byproducts If purification by recrystallization is not effective, consider using a different solvent or a mixed solvent system. Column chromatography is a more powerful purification technique for separating compounds with similar polarities.
Problem 3: An Emulsion Formed During Extraction
Potential Cause Troubleshooting Steps
Vigorous shaking Swirl the separatory funnel gently instead of shaking vigorously.
High concentration of starting materials or product Dilute the mixture with more organic solvent and water.
Presence of fine solid particles Filter the entire mixture through a pad of Celite to remove the solids before re-separating the layers.
Surfactant-like impurities Add a small amount of brine to the separatory funnel, which can help to break the emulsion by increasing the ionic strength of the aqueous phase.

Data Presentation

The following table summarizes typical yields for common cross-coupling reactions involving aryl iodides, which can serve as a benchmark for reactions with this compound. Actual yields will vary depending on the specific substrates and reaction conditions.

Reaction TypeReactantsCatalyst SystemBaseSolventYield (%)
Suzuki-MiyauraAryl Iodide + Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water70-95
HeckAryl Iodide + StyrenePd(OAc)₂ / PPh₃Et₃NDMF60-90
SonogashiraAryl Iodide + PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF75-98

Experimental Protocols

Synthesis and Work-up of this compound

This protocol is adapted from a literature procedure for the nitration of 2-iodobenzoic acid.

Reaction:

  • In a fume hood, carefully add 2-iodobenzoic acid (1.0 eq) to a pre-cooled mixture of concentrated nitric acid (65%) and concentrated sulfuric acid (95%).

  • Heat the reaction mixture with stirring. The exact temperature and time will depend on the scale and specific literature procedure being followed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • A precipitate of crude this compound will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids.

  • For purification, transfer the crude solid to a flask and add water. Heat the suspension to boiling with stirring.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. A yield of approximately 42% has been reported for this type of synthesis.

Mandatory Visualization

Below are diagrams illustrating a common reaction workflow and a key reaction mechanism involving aryl iodides like this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, Boronic Acid, Pd Catalyst, Base B Add Solvent and Degas A->B C Heat and Stir B->C D Cool and Dilute with Organic Solvent C->D Reaction Complete E Aqueous Washes (Water, Base, Brine) D->E F Separate Layers E->F G Dry Organic Layer F->G H Filter and Concentrate G->H I Column Chromatography or Recrystallization H->I Crude Product J Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)-R² L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product aryl_halide R¹-X (this compound derivative) aryl_halide->pd_complex1 boronic_acid R²-B(OH)₂ boronic_acid->pd_complex2 base Base (e.g., K₂CO₃) base->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Preventing Byproduct Formation with 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodo-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during chemical synthesis.

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. However, its complexity can lead to several byproducts. This section addresses common issues and solutions when using this compound as the aryl halide partner.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows multiple spots on TLC/LC-MS, including one that appears to be a homocoupled boronic acid byproduct. What causes this and how can I prevent it?

A1: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often caused by the presence of oxygen in the reaction mixture.[1][2] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then promote a stoichiometric reaction with the boronic acid, leading to the undesired dimer and regenerating Pd(0).[3]

  • Solution:

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. A subsurface sparge with nitrogen is highly effective.[3]

    • Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the need for in-situ reduction of a Pd(II) precatalyst, which can sometimes promote homocoupling.[2]

    • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without disrupting the main catalytic cycle.[3]

Q2: I've isolated a product that is missing the iodine atom but hasn't coupled with the boronic acid (dehalogenation). Why did this happen?

A2: Dehalogenation is a side reaction where the aryl halide is reduced, replacing the iodine with a hydrogen atom. This can occur when the palladium complex, after oxidative addition, acquires a hydride ligand (often from an amine base or alcohol solvent) and then undergoes reductive elimination.[2]

  • Solution:

    • Choice of Base and Solvent: Avoid bases and solvents that can easily act as hydride donors. Consider switching from an amine base to an inorganic base like K₂CO₃ or K₃PO₄.

    • Ligand Selection: Certain phosphine ligands can promote dehalogenation. If this is a persistent issue, screen different ligands.

    • Purity of Materials: Ensure all starting materials and solvents are pure and free from contaminants that could act as reducing agents.[2]

Q3: My yield is low, and I've identified the starting boronic acid has been converted back to its corresponding arene (protodeboronation). How can I mitigate this?

A3: The C-B bond of the boronic acid is susceptible to cleavage by hydrolysis or protonation, especially under harsh conditions (high temperature, strong base).[2]

  • Solution:

    • Use Anhydrous Conditions: Ensure solvents and reagents are dry. Using anhydrous solvents can suppress this side reaction.[2]

    • Milder Conditions: Attempt the reaction at a lower temperature or with a milder base (e.g., KF).[4][5]

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6]

Data Presentation: Impact of Reaction Conditions on Byproduct Formation

The choice of catalyst and the exclusion of oxygen are critical in minimizing the homocoupling of boronic acids.

Catalyst Source Oxygen Presence Relative Homocoupling Byproduct Recommendation
Pd(OAc)₂ (Pd(II) source)AtmosphericHighNot recommended without rigorous O₂ exclusion and/or reducing agents.[3]
Pd/C (heterogeneous)AtmosphericModerate (~50% of Pd(OAc)₂)A better option than Pd(OAc)₂ for minimizing homocoupling.[3]
Pd(PPh₃)₄ (Pd(0) source)Rigorously DegassedLowRecommended for minimizing side reactions related to Pd(II).[2]
Any Pd CatalystSubsurface N₂ SpargeVery LowHighly effective method to exclude oxygen and suppress homocoupling.[3]
Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling This protocol is a starting point and should be optimized for specific substrates.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd 2-Iodo-5-nitrobenzoic acid (Ar-I) PdII_Ar Ar-Pd(II)L2-I OxAdd->PdII_Ar Transmetal Transmetalation (Ar'-B(OR)2) PdII_Ar->Transmetal Boronic Acid (Ar'-B(OR)2) + Base PdII_ArAr Ar-Pd(II)L2-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Catalytic Cycle of Suzuki-Miyaura Coupling

Troubleshooting_Suzuki Troubleshooting Workflow for Failed Suzuki Coupling Start Reaction Failed (Low/No Yield) Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_O2 Is the System Oxygen-Free? Check_Catalyst->Check_O2 Yes Sol_Catalyst Use fresh Pd(0) catalyst or robust precatalyst. Check_Catalyst->Sol_Catalyst No Check_Reagents Are Reagents Pure & Stable? Check_O2->Check_Reagents Yes Sol_O2 Degas solvents thoroughly. Use inert atmosphere. Check_O2->Sol_O2 No Sol_Reagents Verify purity. Use boronic esters for unstable acids. Check_Reagents->Sol_Reagents No Success Reaction Optimized Check_Reagents->Success Yes Sol_Catalyst->Check_O2 Sol_O2->Check_Reagents Sol_Reagents->Success

Troubleshooting Workflow for Failed Suzuki Coupling
Section 2: Amide Bond Formation (Amidation)

Coupling this compound with amines is a frequent step in drug discovery. The key to preventing byproducts is the selection of an appropriate coupling reagent and reaction conditions to avoid racemization and other side reactions.

Frequently Asked questions (FAQs) & Troubleshooting Guide

Q1: My amidation reaction is sluggish or fails, especially with an electron-deficient amine. What can I do?

A1: Electron-deficient amines are less nucleophilic, making amide bond formation challenging. Standard coupling conditions may not be sufficient.

  • Solution:

    • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate. Using a combination of EDC (a carbodiimide) and an additive like HOBt or HOAt forms a highly activated ester intermediate that reacts more readily with weak nucleophiles.[7]

    • Use a Stronger Coupling Reagent: Reagents like HATU are often more effective for difficult couplings as they form highly reactive activated esters.[8]

    • Increase Temperature: Gently heating the reaction can sometimes overcome the activation barrier, but this should be done cautiously to avoid decomposition.

    • Acyl Halide Intermediate: A more robust method is to first convert the carboxylic acid to an acyl chloride or fluoride. The acyl halide is highly electrophilic and will react with even poorly nucleophilic amines.[9]

Q2: How do I prevent side reactions with the coupling reagent itself?

A2: Some coupling reagents can react with the amine nucleophile. For example, aminium/uronium reagents like HBTU or HATU can react with the amine to form a guanidinium byproduct, consuming both the amine and the reagent.

  • Solution:

    • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine. This allows the activated ester to form first, minimizing the opportunity for the coupling reagent to react directly with the amine.

    • Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling reagent to ensure the reagent is consumed during the activation step.

Data Presentation: Comparison of Common Coupling Reagents
Reagent System Pros Cons Best For
EDC/HOBt Water-soluble byproducts (easy removal), low cost, suppresses racemization.[9]Can be slow with unreactive amines.General purpose, scalable synthesis.[7]
DCC/HOBt Inexpensive, effective.Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove from the product.[8]Solution-phase synthesis where DCU can be filtered off.
HATU/DIPEA Very fast and efficient, low rates of racemization, good for sterically hindered and electron-deficient amines.[8]Higher cost, potential for guanidinium side reaction if not pre-activated.Difficult couplings, peptide synthesis.
Acyl Halide Highly reactive intermediate, effective for unreactive amines.Requires an extra synthetic step, harsh reagents (e.g., SOCl₂) may not be compatible with sensitive functional groups.[9]When other methods fail with poorly nucleophilic amines.
Experimental Protocols

General Protocol for EDC/HOBt Mediated Amide Coupling

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.). Dissolve it in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Reagent Addition: Add the amine (1.1 equiv.) and Hydroxybenzotriazole (HOBt) (1.2 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base and Coupling Reagent: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.), followed by the slow, portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.).[9]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.[9]

Visualizations

Amide_Coupling_Logic Decision Logic for Amide Coupling Method Start Select Amide Coupling Method Check_Amine Is the Amine Electron-Deficient or Sterically Hindered? Start->Check_Amine Check_Scale Is this a Large-Scale Synthesis? Check_Amine->Check_Scale No (Amine is reactive) Use_HATU Use Strong Reagent: HATU / DIPEA Check_Amine->Use_HATU Yes Use_EDC Use Standard Conditions: EDC / HOBt Check_Scale->Use_EDC Yes (Cost-effective) Check_Scale->Use_EDC No Consider_Acyl Consider Acyl Halide Route Use_HATU->Consider_Acyl If fails

Decision Logic for Amide Coupling Method
Section 3: Esterification Reactions

Esterification of the carboxylic acid group is another common transformation. The primary challenge is typically achieving complete conversion due to the reversible nature of the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Fischer esterification reaction is not going to completion, and the yield is low. What is the problem?

A1: Fischer esterification is an equilibrium-controlled process. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials via hydrolysis, limiting the yield.[10][11]

  • Solution:

    • Remove Water: The most effective strategy is to remove water as it is formed. This is commonly done using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[11] Alternatively, adding a drying agent like molecular sieves can also be effective.

    • Use Excess Reactant: According to Le Châtelier's principle, using a large excess of one of the reactants (usually the alcohol, as it is often cheaper and easier to remove) will shift the equilibrium towards the ester product.[10]

    • Catalyst: Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄, TsOH) is used.

Q2: I am seeing an ether byproduct from my alcohol starting material. How can I avoid this?

A2: Under strong acidic conditions and at elevated temperatures, alcohols (especially primary and secondary) can undergo dehydration to form symmetric ethers.[10]

  • Solution:

    • Milder Conditions: Use a lower reaction temperature if possible.

    • Alternative Methods: If ether formation is a significant problem, consider alternative esterification methods that do not require high temperatures and strong acid, such as using a coupling reagent (like DCC) or converting the carboxylic acid to an acyl chloride first, followed by reaction with the alcohol.

Experimental Protocols

General Protocol for Fischer Esterification with a Dean-Stark Trap

  • Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the alcohol (1.5-3.0 equiv.), and an azeotroping solvent such as toluene.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equiv.).

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.

  • Reaction: Heat the mixture to reflux. As the reaction proceeds, the water-toluene azeotrope will distill into the trap. The denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.[11]

  • Monitoring: Continue reflux until no more water is collected in the trap. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture. Wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude ester, which can be purified further if necessary.

References

Technical Support Center: Scaling Up the Synthesis of 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for scaling up the synthesis of 2-Iodo-5-nitrobenzoic acid. The primary synthesis route discussed involves the diazotization of 2-amino-5-nitrobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and well-documented method for synthesizing aryl iodides from an amino precursor is the Sandmeyer reaction. This process involves two main steps: the diazotization of the corresponding aniline (in this case, 2-amino-5-nitrobenzoic acid) to form a diazonium salt, followed by the introduction of an iodide salt, typically potassium iodide (KI), to yield the final product.[1] This method is widely used in both laboratory and industrial settings due to its reliability and versatility.

Q2: What are the primary safety concerns when scaling up this synthesis? A2: The most significant safety concern lies in the diazotization step, as diazonium salts are notoriously unstable and can be explosive in their dry state.[1] Key hazards during scale-up include:

  • Thermal Instability: The diazotization reaction is highly exothermic. Strict temperature control, maintaining the reaction at 0–5 °C, is crucial to prevent violent decomposition of the diazonium salt.[1] Inadequate cooling on a larger scale can lead to a thermal runaway.[2]

  • Shock Sensitivity: Dry diazonium salts are sensitive to shock and friction. It is imperative to keep the diazonium salt in solution and avoid its isolation at all costs.[1]

  • Gas Evolution: The reaction releases a large volume of nitrogen gas, which can lead to significant pressure buildup in a sealed or inadequately vented reactor.[1][3]

Q3: What are the typical impurities and byproducts, and how can they be minimized? A3: A common byproduct is the corresponding phenol (2-hydroxy-5-nitrobenzoic acid), which forms when the diazonium salt reacts with water, a reaction favored by higher temperatures.[1] To minimize its formation, it is critical to maintain low temperatures (0–5 °C) throughout the diazotization and iodide addition steps.[1] Other potential impurities include unreacted 2-amino-5-nitrobenzoic acid and residual iodine.

Q4: What purification methods are recommended for this compound at a larger scale? A4: For industrial-scale purification, a common and effective procedure involves dissolving the crude product in a basic aqueous solution (like sodium bicarbonate), treating it with activated charcoal to remove colored impurities, followed by filtration. The purified acid is then re-precipitated by adding a strong acid, such as hydrochloric acid.[1] Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is also a widely used method.[1]

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis, helping you diagnose and resolve problems to improve reaction yield and product purity.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Diazotization: Insufficient nitrous acid or poor temperature control.[1] 2. Premature Decomposition of Diazonium Salt: Temperature rising above 5 °C.[1] 3. Formation of Phenolic Byproducts: Elevated temperatures leading to reaction with water.[1] 4. Loss during Workup: Product remaining in the mother liquor during filtration or recrystallization.[1]1. Use a slight excess of sodium nitrite and strictly maintain the temperature between 0–5 °C. Test for the presence of excess nitrous acid using starch-iodide paper. 2. Improve the cooling efficiency of the reactor. For large vessels, ensure the cooling jacket has adequate flow and the coolant is at the correct temperature. 3. Maintain rigorous temperature control throughout the process. 4. Optimize the pH for precipitation and the recrystallization solvent system. Ensure the product is fully precipitated before filtration.
Poor Purity / Presence of Impurities 1. Phenolic Impurity: Reaction of the diazonium salt with water due to high temperatures.[1] 2. Excess Iodine: Unreacted iodine remaining in the crude product. 3. Colored Impurities: Formation of various minor byproducts or degradation.1. Strictly maintain a low reaction temperature (0–5 °C) during the diazotization and iodide addition steps.[1] 2. Wash the crude product with a cold solution of sodium bisulfite or sodium thiosulfate to reduce excess iodine to iodide, which is water-soluble.[1] 3. During purification, dissolve the product in a basic solution and treat with activated charcoal before re-precipitation.[1]
Vigorous / Uncontrolled Reaction 1. Too Rapid Addition of Sodium Nitrite: Leads to a rapid exotherm and excessive gas evolution.[1] 2. Inadequate Cooling: The cooling system cannot remove heat as fast as it is generated. 3. Localized "Hot Spots": Inefficient or inadequate stirring in a large reactor.[1]1. Add the sodium nitrite solution slowly and, if possible, sub-surface to allow the cooling system to dissipate the heat generated.[1] 2. Ensure the reactor's cooling system is fully operational and appropriately sized for the reaction scale. Start the reaction at the lower end of the temperature range (0 °C). 3. Use an appropriate agitator (e.g., turbine or anchor stirrer) and ensure the stirring speed is sufficient for homogenous mixing without splashing.
Difficulty with Filtration 1. Fine Particle Size: Product precipitates as very fine particles, clogging the filter. 2. Gummy or Oily Product: Presence of impurities that prevent crystallization.1. Allow the precipitated product to age in the mother liquor with gentle stirring to encourage particle growth. Adjust the rate of acid addition during precipitation. 2. Re-dissolve the product and attempt precipitation again, possibly at a different temperature or rate. An additional purification step (e.g., charcoal treatment) may be necessary.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis, which can be adapted for scale-up. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles
2-Amino-5-nitrobenzoic acid182.1218.2 g0.10
Concentrated Sulfuric Acid (~98%)98.0825 mL~0.46
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Potassium Iodide (KI)166.0020.0 g0.12
Sodium Bisulfite (NaHSO₃)104.06As needed-
Water (Deionized)18.02~500 mL-
Ethanol (95%)46.07As needed-

Procedure

  • Preparation of the Amine Salt Solution: In a 1 L beaker or reactor vessel equipped with a mechanical stirrer and a thermometer, add 150 mL of water. Carefully and slowly, add 25 mL of concentrated sulfuric acid while stirring and cooling in an ice-salt bath. Once the acid solution has cooled to below 10 °C, add 18.2 g of 2-amino-5-nitrobenzoic acid in portions. Stir until a fine suspension is formed and cool the mixture to 0–5 °C.

  • Diazotization: In a separate beaker, dissolve 7.6 g of sodium nitrite in 30 mL of water and cool the solution in the ice bath. Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt suspension. The addition rate should be controlled to maintain the temperature strictly between 0 and 5 °C. After the addition is complete, continue to stir the mixture for an additional 20-30 minutes at 0–5 °C. The formation of the diazonium salt results in a clearer solution.

  • Iodide Reaction: In a separate 1 L beaker, dissolve 20.0 g of potassium iodide in 60 mL of water. Slowly and carefully, add the cold diazonium salt solution to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will be observed, and a dark solid will precipitate. Control the addition rate to manage the effervescence.

  • Decomposition and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the complete decomposition of the diazonium salt.

  • Isolation and Washing: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water. To remove any excess iodine, create a slurry of the crude product in a small amount of cold sodium bisulfite solution until the dark color of iodine disappears, followed by another wash with cold water.[1]

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot 95% ethanol. If the solution is highly colored, a small amount of activated charcoal can be added, and the solution filtered while hot. Add hot water to the filtrate until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the this compound. Collect the purified crystals by vacuum filtration and dry under vacuum.

Process Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for the synthesis.

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve 2-Amino-5-nitrobenzoic Acid in H2SO4 / H2O B Cool Mixture to 0-5 °C A->B C Diazotization: Slowly add NaNO2 solution (maintain 0-5 °C) B->C D Iodination: Add diazonium salt solution to KI solution C->D F Filter Crude Product E Decomposition: Warm to RT, stir 1-2h D->E E->F G Wash with NaHSO3 and Cold Water F->G H Recrystallize from Ethanol / Water G->H I Filter and Dry Final Product H->I G Troubleshooting Logic for Low Yield A Problem: Low Yield B Check Temperature Logs. Was temp > 5°C? A->B C Check for excess nitrous acid (starch-iodide test). B->C No E Cause: Premature decomposition of diazonium salt. B->E Yes D Analyze Mother Liquor for dissolved product. C->D Yes (test positive) G Cause: Incomplete diazotization. C->G No (test negative) I Cause: Product loss during workup. D->I High concentration F Solution: Improve cooling efficiency and monitoring. E->F H Solution: Use slight excess of NaNO2, ensure proper mixing. G->H J Solution: Optimize pH and solvent for precipitation. I->J

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H NMR spectrum of 2-Iodo-5-nitrobenzoic acid against structurally related alternatives. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the spectral characteristics of this compound, supported by experimental data for similar molecules and a detailed experimental protocol.

¹H NMR Spectral Data Comparison

The following table summarizes the experimental ¹H NMR spectral data for this compound and selected analogs. Due to the limited availability of public experimental data for this compound, predicted values are provided and should be considered as estimations. All experimental data is referenced to spectra taken in DMSO-d₆ to ensure consistency.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~8.32d~8.7
H-4~8.45dd~8.7, 2.5
H-6~8.89d~2.5
2-Iodobenzoic acid H-37.95dd7.8, 1.0
H-47.48td7.6, 1.0
H-57.18td7.6, 1.8
H-67.95dd7.8, 1.8
3-Nitrobenzoic acid [1]H-28.65t1.7
H-48.33ddd8.2, 2.3, 1.1
H-57.63t8.0
H-68.26ddd7.7, 1.6, 1.0
5-Nitrobenzoic acid ----

Note: Predicted data for this compound is based on standard substituent effects on aromatic chemical shifts. Experimental data for comparison compounds are compiled from various sources and may have slight variations depending on experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

  • Place the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp spectral lines. This can be done manually or automatically.

  • Set the appropriate acquisition parameters, including:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire an adequate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Spectral Width: Define a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for complete relaxation of the protons between pulses.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).

  • Integrate the peaks to determine the relative ratios of the different protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Structural Relationship and Predicted ¹H NMR Signals

The following diagram illustrates the structure of this compound and the expected relative chemical shifts of its aromatic protons based on the electronic effects of the substituents. The electron-withdrawing nitro group and the deshielding effect of the iodine atom significantly influence the positions of the proton signals.

G Predicted ¹H NMR Signal Relationship for this compound cluster_0 This compound Structure cluster_1 Predicted ¹H NMR Signals (Downfield Shift) C1 C1-COOH C2 C2-I C1->C2 C3 C3-H C2->C3 C4 C4-H C3->C4 H3 H-3 C3->H3 ortho to I (least deshielded) C5 C5-NO2 C4->C5 H4 H-4 C4->H4 ortho to NO₂ meta to I C6 C6-H C5->C6 C6->C1 H6 H-6 C6->H6 ortho to NO₂ (most deshielded)

Caption: Predicted ¹H NMR signal assignments for this compound.

References

A Comparative Guide to the Structural Analysis of 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of pharmaceutical intermediates and complex organic molecules, a variety of analytical techniques are at the disposal of the modern researcher. The choice of method is often dictated by the information required, the nature of the sample, and the available instrumentation. This guide provides a comparative analysis of three common spectroscopic techniques—¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—for the characterization of 2-Iodo-5-nitrobenzoic acid, a key building block in organic synthesis.

At a Glance: this compound

PropertyValue
Molecular FormulaC₇H₄INO₄
Molecular Weight293.02 g/mol [1]
IUPAC NameThis compound[1]
CAS Number19230-50-3[1]

Comparative Analysis of Analytical Techniques

The structural confirmation of this compound relies on piecing together information from various analytical methods. While ¹³C NMR provides a detailed map of the carbon skeleton, FTIR identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation pattern.

Analytical TechniqueInformation ProvidedKey Data for this compound
¹³C NMR Spectroscopy Number of unique carbon environments, chemical shifts indicating the electronic environment of each carbon.Predicted chemical shifts (ppm): δ ~165 (C=O), ~149 (C-NO₂), ~143 (C-I), ~135, ~130, ~125 (aromatic C-H), ~90 (C-COOH). (Note: Actual experimental values may vary slightly).
FTIR Spectroscopy Presence of specific functional groups based on vibrational frequencies.Characteristic absorption bands (cm⁻¹): ~3100-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1520 and ~1340 (N-O asymmetric and symmetric stretch), ~830 (C-I stretch).
Mass Spectrometry (EI) Molecular weight and fragmentation pattern, aiding in structural confirmation.Molecular Ion (M⁺): m/z 293. Key fragments: m/z 276 ([M-OH]⁺), m/z 248 ([M-COOH]⁺), m/z 166 ([M-I]⁺), m/z 121 ([C₆H₄NO₂]⁺).

In-Depth Analysis

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy is arguably the most powerful tool for determining the carbon skeleton of an organic molecule. For this compound, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.

The predicted chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents. The carboxylic acid carbonyl carbon is expected to be the most deshielded, appearing at the lowest field (~165 ppm). The carbons attached to the strongly electron-withdrawing nitro group and the iodine atom will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region (120-150 ppm).

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy provides rapid and definitive evidence for the presence of specific functional groups. In the IR spectrum of this compound, the following characteristic absorption bands are expected:

  • O-H Stretch: A very broad absorption in the region of 3100-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

  • N-O Stretch: Two strong absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) are characteristic of the nitro group.

  • C-I Stretch: A weaker absorption around 830 cm⁻¹ can be attributed to the carbon-iodine bond.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak at m/z 293, corresponding to the molecular weight of the molecule.

Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The presence of the iodine and nitro groups will also lead to characteristic fragments, aiding in the confirmation of the overall structure.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible data. Below is a general procedure for acquiring a ¹³C NMR spectrum of a solid organic compound like this compound.

Protocol: Solid-State ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Finely grind the crystalline this compound to a homogenous powder using a mortar and pestle.

    • Pack the powdered sample into a solid-state NMR rotor (typically zirconia) of the appropriate size for the available spectrometer probe.

  • Instrument Setup:

    • Insert the rotor into the solid-state NMR probe.

    • Set the magic angle spinning (MAS) rate to a value sufficient to average out anisotropic interactions (typically 5-15 kHz).

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Use a standard cross-polarization magic-angle spinning (CP-MAS) pulse sequence.

    • Set the contact time for cross-polarization to an optimal value for maximizing the signal from all carbon types (typically 1-2 ms).

    • Employ high-power proton decoupling during acquisition to remove ¹H-¹³C scalar couplings and narrow the spectral lines.

    • Set an appropriate relaxation delay between scans to allow for full relaxation of the carbon nuclei.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using an external standard with a known chemical shift (e.g., the carbonyl carbon of solid glycine at 176.04 ppm).

    • Perform baseline correction.

Workflow and Logic

The structural elucidation of an unknown compound is a systematic process. The following diagram illustrates a typical workflow for the analysis of this compound, integrating the information from the three discussed techniques.

structural_elucidation_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Confirmation Sample This compound Powder NMR 13C NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Carbon Skeleton (Chemical Shifts) NMR->NMR_Data FTIR_Data Functional Groups (Vibrational Frequencies) FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

References

Comparative Analysis of Analytical Techniques for 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection

The characterization of 2-Iodo-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis, necessitates robust analytical methodologies to ensure its identity, purity, and stability. This guide provides a comparative overview of three powerful analytical techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate method for their specific analytical needs.

Data at a Glance: A Comparative Summary

The following table summarizes the key quantitative data and performance characteristics of Mass Spectrometry, HPLC, and NMR for the analysis of this compound.

ParameterMass Spectrometry (Electron Ionization)High-Performance Liquid Chromatography (UV Detection)Nuclear Magnetic Resonance Spectroscopy
Information Obtained Molecular weight and fragmentation patternPurity, quantification, and separation of isomersDetailed molecular structure and connectivity
Molecular Weight Confirmation Direct measurement of the molecular ion peakIndirectly through retention time comparisonInferred from the complete structural elucidation
Key Performance Metric Mass-to-charge ratio (m/z) of ionsRetention time and peak areaChemical shift (δ) and coupling constants (J)
Expected Molecular Ion (M+) m/z 293Not ApplicableNot Applicable
Predicted Major Fragments (m/z) 248 ([M-COOH]⁺), 166 ([M-I]⁺), 122 ([C₆H₄NO₂]⁺), 76 ([C₆H₄]⁺)Not ApplicableNot Applicable
Typical Limit of Detection Picogram to femtogram rangeNanogram to picogram rangeMilligram to microgram range
Sample Requirement Micrograms or lessMicrogramsMilligrams
Analysis Time Minutes per sample5-20 minutes per sample5-30 minutes per sample

In-Depth Analysis: Methodologies and Insights

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively small and volatile organic molecules.

The fragmentation of this compound in an EI-MS is predicted to follow several key pathways, primarily involving the loss of the carboxylic acid group, the iodine atom, and the nitro group. The stable aromatic ring often remains as a charged fragment.

Predicted Fragmentation of this compound mol This compound (m/z 293) frag1 [M-COOH]⁺ (m/z 248) mol->frag1 - COOH frag2 [M-I]⁺ (m/z 166) mol->frag2 - I frag3 [C₆H₄NO₂]⁺ (m/z 122) frag1->frag3 - I frag2->frag3 - COOH frag4 [C₆H₄]⁺ (m/z 76) frag3->frag4 - NO₂ Integrated Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization prep Dissolution in appropriate solvent hplc HPLC (Purity & Quantification) prep->hplc ms Mass Spectrometry (Molecular Weight & Fragmentation) prep->ms nmr NMR Spectroscopy (Structural Elucidation) prep->nmr data_hplc Peak Area & Retention Time hplc->data_hplc data_ms Mass Spectrum (m/z values) ms->data_ms data_nmr Chemical Shifts & Coupling Constants nmr->data_nmr conclusion Confirmed Identity, Purity, and Structure data_hplc->conclusion data_ms->conclusion data_nmr->conclusion

A Comparative FT-IR Spectroscopic Analysis of 2-Iodo-5-nitrobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 2-iodo-5-nitrobenzoic acid with key analogues: 2-iodobenzoic acid, 5-nitrobenzoic acid, and the parent compound, benzoic acid. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural characterization and differentiation of these aromatic carboxylic acids.

Executive Summary

This compound is a substituted aromatic carboxylic acid with distinct functional groups: a carboxylic acid, an iodine atom, and a nitro group, all attached to a benzene ring. Its FT-IR spectrum is characterized by the vibrational frequencies of these groups. By comparing its spectrum to those of benzoic acid, 2-iodobenzoic acid, and 5-nitrobenzoic acid, we can delineate the spectral contributions of the iodo- and nitro- substituents. This guide presents a summary of the key vibrational frequencies, a detailed experimental protocol for acquiring FT-IR spectra of solid samples, and a visual representation of the functional group-peak correlations.

Data Presentation: A Comparative Table of Vibrational Frequencies

The following table summarizes the key FT-IR absorption bands for this compound and its comparator compounds. The data for this compound are predicted based on the spectral data of the related compounds due to the limited availability of a direct experimental spectrum in the searched literature.

Functional GroupVibrational ModeThis compound (Predicted, cm⁻¹)2-Iodobenzoic Acid (cm⁻¹)5-Nitrobenzoic Acid (cm⁻¹)Benzoic Acid (cm⁻¹)
Carboxylic AcidO-H stretch3100-2500 (broad)3200-2500 (broad)3100-2500 (broad)3300-2500 (broad)[1]
Aromatic RingC-H stretch~3100~3070~31003080-3030[1]
CarbonylC=O stretch~1700~1700~17051700-1680[1]
Nitro GroupN-O asymmetric stretch~1530-~1530-
Aromatic RingC=C stretch1600-14501600-14501610, 15801625-1465[1]
Nitro GroupN-O symmetric stretch~1350-~1350-
Carboxylic AcidC-O stretch~1300~1290~13001320-1210[1]
Carboxylic AcidO-H bend~920~920~920960-900[1]
Aromatic RingC-H out-of-plane bend800-700800-700800-700700-650
C-I BondC-I stretch600-500600-500--

Mandatory Visualization: Functional Group - FT-IR Peak Correlation

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic absorption regions in an FT-IR spectrum.

G cluster_molecule This compound cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) mol C₇H₄INO₄ COOH Carboxylic Acid (-COOH) NO2 Nitro Group (-NO2) Aromatic Aromatic Ring (C=C, C-H) CI C-I Bond OH_stretch O-H stretch (3100-2500, broad) COOH->OH_stretch CO_stretch C=O stretch (~1700) COOH->CO_stretch CO_stretch_co C-O stretch (~1300) COOH->CO_stretch_co OH_bend O-H bend (~920) COOH->OH_bend NO2_asym N-O asym. stretch (~1530) NO2->NO2_asym NO2_sym N-O sym. stretch (~1350) NO2->NO2_sym Aro_CH Aromatic C-H stretch (~3100) Aromatic->Aro_CH Aro_CC Aromatic C=C stretch (1600-1450) Aromatic->Aro_CC CI_stretch C-I stretch (600-500) CI->CI_stretch

Caption: Correlation of functional groups in this compound with their IR peaks.

Experimental Protocols

The following is a generalized protocol for obtaining the FT-IR spectrum of a solid organic compound like this compound.

Method 1: Potassium Bromide (KBr) Pellet

  • Sample Preparation:

    • Thoroughly dry high-purity KBr powder in an oven to remove any moisture.

    • In an agate mortar, grind approximately 1-2 mg of the solid sample.

    • Add about 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by grinding until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) and resolution (e.g., 4 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: Thin Solid Film on a Salt Plate

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile organic solvent (e.g., acetone or methylene chloride) in a small vial. The solvent should not have strong absorption bands in the regions of interest.

    • Obtain a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr).

  • Film Formation:

    • Using a pipette, apply a drop or two of the sample solution onto the surface of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Spectral Acquisition:

    • Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of a clean, empty salt plate.

    • Acquire the sample spectrum as described in Method 1.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Concluding Remarks

The FT-IR spectrum of this compound is a composite of the characteristic absorptions of its constituent functional groups. The broad O-H and sharp C=O stretching bands are indicative of the carboxylic acid moiety. The presence of the nitro group is confirmed by its strong symmetric and asymmetric stretching vibrations. The C-I stretching frequency is expected in the lower wavenumber region. The aromatic ring gives rise to characteristic C-H and C=C stretching and bending vibrations. By comparing these features with the spectra of benzoic acid, 2-iodobenzoic acid, and 5-nitrobenzoic acid, a confident structural assignment can be made. The provided experimental protocols offer a reliable methodology for obtaining high-quality FT-IR spectra for these and similar solid organic compounds.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of 2-Iodo-5-nitrobenzoic acid is critical for its application in research and pharmaceutical development, ensuring the reliability of experimental results and the safety of potential drug candidates. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection.

Core Analytical Techniques

Several analytical techniques can be employed for the purity analysis of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). A classical approach like titrimetry can also be considered for an orthogonal assessment.

dot

MethodSelectionWorkflow start Define Analytical Need (e.g., Purity Check) method_screening Initial Method Screening start->method_screening hplc HPLC method_screening->hplc Quantitative Purity & Impurities nmr NMR method_screening->nmr Structural Confirmation & Quantitative ms Mass Spectrometry method_screening->ms Impurity ID & Sensitivity titration Titration method_screening->titration Assay of Acid Content data_evaluation Evaluate Performance Data (Precision, Accuracy, LoD, LoQ) hplc->data_evaluation nmr->data_evaluation ms->data_evaluation titration->data_evaluation method_selection Select Optimal Method(s) data_evaluation->method_selection validation Method Validation method_selection->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for selecting an analytical method for purity determination.

Quantitative Data Comparison

The selection of an appropriate analytical method often depends on its quantitative performance characteristics. The following table summarizes typical performance data for the discussed techniques in the context of analyzing organic small molecules like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Acid-Base Titration
Principle Separation based on polarityNuclear spin in a magnetic fieldMass-to-charge ratioNeutralization reaction
Information Provided Purity (%), Impurity ProfileStructural Info, Purity (%)Molecular Weight, Impurity IDTotal Acid Content (%)
Typical Precision (RSD) < 2%< 3% (qNMR)< 15% (for quantitation)< 1%
Typical Accuracy 98-102%97-103% (qNMR)Semi-quantitative99-101%
Limit of Detection (LoD) Low (ng/mL)High (µg/mL)Very Low (pg/mL)Moderate (mg/mL)
Limit of Quantitation (LoQ) Low (ng/mL)High (µg/mL)Low (pg/mL)Moderate (mg/mL)
Sample Throughput HighMediumHighMedium

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. A reversed-phase method is generally suitable for aromatic acids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak.

dot

HPLC_Workflow prep Sample & Standard Preparation hplc_system HPLC System (Pump, Injector, Column, Detector) prep->hplc_system separation Chromatographic Separation on C18 Column hplc_system->separation detection UV Detection separation->detection data Data Acquisition & Integration detection->data analysis Purity Calculation (Area %) data->analysis

Caption: A typical workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh about 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube. For qNMR, also add a known amount of an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for quantitative analysis.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis: Integrate the signals. For purity, compare the integral of the analyte signals to those of any observed impurities. For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.

Mass Spectrometry (MS)

MS is highly sensitive for detecting and identifying the parent compound and potential impurities based on their mass-to-charge ratio.

Instrumentation:

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

  • Syringe pump or LC system for sample introduction

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid (for promoting ionization)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum in a suitable mode (e.g., negative ion mode for carboxylic acids).

  • Data Interpretation: The mass spectrum will show the [M-H]⁻ ion for this compound (expected m/z around 291.9). Peaks corresponding to potential impurities can also be identified. The relative intensity of these peaks can provide a semi-quantitative measure of purity.

This guide provides a foundational comparison of analytical methods for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, including the need for quantitation, impurity identification, and available instrumentation. For regulatory purposes, a combination of these methods is often employed to provide a comprehensive purity profile.

Spectroscopic Data for 2-Iodo-5-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-Iodo-5-nitrobenzoic acid and its structural analogs, 2-Chloro-5-nitrobenzoic acid and 2-Bromo-5-nitrobenzoic acid. The information presented is intended to support research, development, and quality control activities where the differentiation and characterization of these halogenated nitrobenzoic acids are crucial.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its reactivity is significantly influenced by the electronic effects of the iodo, nitro, and carboxylic acid functional groups. Accurate spectroscopic characterization is essential for confirming its identity, purity, and for monitoring chemical transformations. This guide presents a comparative analysis of its spectral features alongside those of its chloro and bromo analogs, highlighting key differences for unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its chloro and bromo analogs. This data is essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~8.6 (d, J ≈ 2.5 Hz, H-6), ~8.3 (dd, J ≈ 8.7, 2.5 Hz, H-4), ~7.9 (d, J ≈ 8.7 Hz, H-3), ~11.0 (br s, COOH)
2-Chloro-5-nitrobenzoic acid ~8.5 (d, J ≈ 2.7 Hz, H-6), ~8.3 (dd, J ≈ 8.8, 2.7 Hz, H-4), ~7.7 (d, J ≈ 8.8 Hz, H-3), ~11.0 (br s, COOH)
2-Bromo-5-nitrobenzoic acid ~8.5 (d, J ≈ 2.6 Hz, H-6), ~8.4 (dd, J ≈ 8.7, 2.6 Hz, H-4), ~7.8 (d, J ≈ 8.7 Hz, H-3), ~11.0 (br s, COOH)

Note: Predicted values are based on established substituent effects on aromatic chemical shifts. Actual values may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

CompoundKey Chemical Shifts (δ, ppm)
This compound Specific data not readily available. Expected signals for 1 aromatic C-I, 1 C-NO₂, 1 C-COOH, and 3 aromatic C-H, plus the carboxyl carbon.
2-Chloro-5-nitrobenzoic acid Publicly available spectra exist, but a detailed list of assigned chemical shifts is not readily available in the initial search results.
2-Bromo-5-nitrobenzoic acid Publicly available spectra exist, but a detailed list of assigned chemical shifts is not readily available in the initial search results.

Table 3: Infrared (IR) Spectroscopic Data

CompoundCharacteristic Absorption Bands (cm⁻¹)
This compound ~3100-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~740 (C-I stretch)
2-Chloro-5-nitrobenzoic acid ~3100-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~750 (C-Cl stretch)
2-Bromo-5-nitrobenzoic acid ~3100-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~670 (C-Br stretch)

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z) and Key Fragments
This compound [M]⁺˙ at m/z 293. Key fragments may include loss of -OH (m/z 276), -NO₂ (m/z 247), -COOH (m/z 248), and -I (m/z 166).
2-Chloro-5-nitrobenzoic acid [M]⁺˙ at m/z 201/203 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of -OH, -NO₂, -COOH, and -Cl.
2-Bromo-5-nitrobenzoic acid [M]⁺˙ at m/z 245/247 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments may include loss of -OH, -NO₂, -COOH, and -Br.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Measurement Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters (for Electrospray Ionization - ESI):

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source.

    • Ionization Mode: Both positive and negative ion modes can be used. For carboxylic acids, negative ion mode ([M-H]⁻) is often effective.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the analyte and its fragments.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For halogenated compounds, observe the characteristic isotopic patterns.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve for NMR ATR_Prep Place on ATR Crystal Sample->ATR_Prep for FTIR Dilute Dilute in Volatile Solvent Sample->Dilute for MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR FTIR FTIR Spectroscopy ATR_Prep->FTIR MS Mass Spectrometry Dilute->MS Structure Structure Elucidation & Purity Assessment NMR->Structure FTIR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for the characterization of this compound.

Logical_Relationships cluster_compound This compound cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Compound C₇H₄INO₄ NMR NMR (¹H, ¹³C) Compound->NMR IR Infrared (IR) Compound->IR MS Mass Spec (MS) Compound->MS Connectivity Proton & Carbon Environment, Connectivity NMR->Connectivity FunctionalGroups Functional Groups (COOH, NO₂, C-I) IR->FunctionalGroups MolecularWeight Molecular Weight & Elemental Composition (Isotopic Pattern) MS->MolecularWeight Final_Structure Confirmed Structure Connectivity->Final_Structure FunctionalGroups->Final_Structure MolecularWeight->Final_Structure

Caption: Spectroscopic data to structure correlation.

A Comparative Guide to the Synthesis of 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 2-Iodo-5-nitrobenzoic acid is a valuable building block in the synthesis of a variety of complex molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method.

Comparison of Synthetic Routes

Two principal strategies for the synthesis of this compound have been identified: the diazotization of 2-amino-5-nitrobenzoic acid followed by a Sandmeyer-type reaction, and the direct nitration of 2-iodobenzoic acid. The following table summarizes the key performance indicators for each route.

ParameterRoute 1: Diazotization of 2-amino-5-nitrobenzoic acidRoute 2: Nitration of 2-iodobenzoic acid
Starting Material 2-amino-5-nitrobenzoic acid2-iodobenzoic acid
Key Reagents Sodium nitrite, Hydrochloric acid, Potassium iodideNitric acid, Sulfuric acid
Reaction Steps 2 (Diazotization, Iodination)1
Reported Yield High (inferred from analogous reactions)42%[1]
Reaction Conditions Diazotization: 0-5 °C; Iodination: Room temperature to gentle warming135 °C[1]
Purification RecrystallizationWashing and recrystallization[1]
Safety Considerations Diazonium salts are potentially explosive and should be handled with care.Use of strong, corrosive acids at high temperatures requires caution.

Experimental Protocols

Route 1: Synthesis via Diazotization of 2-amino-5-nitrobenzoic acid

Step 1: Diazotization of 2-amino-5-nitrobenzoic acid

  • In a beaker, suspend 2-amino-5-nitrobenzoic acid in a solution of hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Step 2: Iodination

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt, which is often indicated by the cessation of nitrogen gas evolution.

  • Cool the mixture and collect the precipitated crude this compound by filtration.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.

cluster_0 Route 1: Diazotization Pathway 2-amino-5-nitrobenzoic acid 2-amino-5-nitrobenzoic acid Diazonium Salt Intermediate Diazonium Salt Intermediate 2-amino-5-nitrobenzoic acid->Diazonium Salt Intermediate 1. NaNO₂, HCl 2. 0-5°C This compound This compound Diazonium Salt Intermediate->this compound KI cluster_1 Route 2: Direct Nitration Pathway 2-iodobenzoic acid 2-iodobenzoic acid This compound This compound 2-iodobenzoic acid->this compound HNO₃, H₂SO₄ 135°C

References

A Comparative Analysis of the Acidity of Halogenated Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acidity of various halogenated nitrobenzoic acids, supported by experimental and predicted pKa values. Understanding the acidity of these compounds is crucial for their application in chemical synthesis and drug development, as it influences their reactivity, solubility, and pharmacokinetic properties.

Quantitative Acidity Data

The acidity of an acid is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The following table summarizes the pKa values of several halogenated nitrobenzoic acids in water at 25°C, with benzoic acid and its non-halogenated nitro-isomers included for reference.

CompoundHalogen PositionNitro PositionpKa (experimental)pKa (predicted)
Benzoic Acid--4.20-
2-Nitrobenzoic Acid-22.17-
3-Nitrobenzoic Acid-33.45-
4-Nitrobenzoic Acid-43.44-
2-Chloro-3-nitrobenzoic acid23--
2-Chloro-4-nitrobenzoic acid241.96[1]-
4-Chloro-2-nitrobenzoic acid42-1.97[2]
4-Chloro-3-nitrobenzoic acid43-3.35
2-Fluoro-3-nitrobenzoic acid23-2.32[3]
3-Fluoro-4-nitrobenzoic acid34-3.08[4]
4-Fluoro-2-nitrobenzoic acid42-2.14
2-Bromo-4-nitrobenzoic acid24-~1.98
3-Bromo-2-nitrobenzoic acid32--
3-Chloro-5-nitrobenzoic acid35-3.11[5]
2-Iodo-5-nitrobenzoic acid25-~2.16

Factors Influencing Acidity: A Comparative Discussion

The acidity of substituted benzoic acids is primarily determined by the electronic effects of the substituents on the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups increase acidity by delocalizing the negative charge of the conjugate base, while electron-donating groups decrease acidity. In halogenated nitrobenzoic acids, the interplay of the following factors governs the observed pKa values:

  • Inductive Effect (-I): Both halogens and the nitro group are electron-withdrawing through the sigma bonds. This effect stabilizes the carboxylate anion, thus increasing the acidity of the carboxylic acid. The strength of the inductive effect depends on the electronegativity and proximity of the substituent to the carboxyl group.

  • Resonance Effect (-M or -R): The nitro group is a strong resonance-withdrawing group, particularly when situated at the ortho or para positions. This effect further delocalizes the negative charge of the carboxylate anion, leading to a significant increase in acidity. Halogens, while having a -I effect, exhibit a +M (electron-donating) resonance effect due to their lone pairs. However, for halogens, the inductive effect generally outweighs the resonance effect in influencing the acidity of benzoic acids.

  • Ortho Effect: The presence of a substituent at the ortho position to the carboxylic acid group generally leads to a greater increase in acidity than predicted by electronic effects alone.[6][7][8] This "ortho effect" is a combination of steric and electronic factors. Steric hindrance between the ortho-substituent and the carboxyl group forces the carboxyl group out of the plane of the benzene ring.[7] This reduces the resonance interaction between the carboxyl group and the ring, which in turn increases the acidity by preventing the delocalization of the carboxylate's negative charge into the ring, making the proton more readily available for dissociation.

The following diagram illustrates the logical relationship between these factors and the resulting acidity.

AcidityFactors substituent Substituent (Halogen, Nitro Group) inductive Inductive Effect (-I) (Electron-withdrawing) substituent->inductive resonance Resonance Effect (-M) (Electron-withdrawing, NO2) Resonance Effect (+M) (Electron-donating, Halogens) substituent->resonance position Position (ortho, meta, para) position->inductive position->resonance ortho_effect Ortho Effect (Steric Hindrance) position->ortho_effect benzoic_acid Benzoic Acid anion_stability Carboxylate Anion Stability benzoic_acid->anion_stability inductive->anion_stability Increases resonance->anion_stability Increases (-M) Decreases (+M) acidity Acidity (pKa) ortho_effect->acidity Increases anion_stability->acidity Increases (Lower pKa)

Caption: Factors influencing the acidity of substituted benzoic acids.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in physical chemistry. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a weak acid (the halogenated nitrobenzoic acid) with a strong base (e.g., NaOH) while monitoring the pH of the solution using a pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Solution of the halogenated nitrobenzoic acid of known concentration

  • Standard buffer solutions for pH meter calibration

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

  • Sample Preparation: Accurately weigh a sample of the halogenated nitrobenzoic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the acid has low water solubility.

  • Titration: Place the acid solution in a beaker with a magnetic stir bar and immerse the pH electrode. Record the initial pH. Add the standardized strong base in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution (y-axis) against the volume of strong base added (x-axis) to obtain a titration curve. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the volume of base that is exactly half of the volume required to reach the equivalence point.

UV-Vis Spectrophotometry

This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance of the compound in solutions of different known pH values, the pKa can be determined.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • A series of buffer solutions with known pH values covering a range around the expected pKa

  • Stock solution of the halogenated nitrobenzoic acid in a suitable solvent (e.g., methanol or ethanol)

Procedure:

  • Spectrum of Acidic and Basic Forms: Prepare two solutions of the acid: one in a strongly acidic buffer (pH << pKa) to obtain the spectrum of the fully protonated form (HA), and another in a strongly basic buffer (pH >> pKa) to get the spectrum of the fully deprotonated form (A⁻). Determine the wavelength of maximum absorbance (λmax) for both forms.

  • Sample Preparation in Buffers: Prepare a series of solutions of the halogenated nitrobenzoic acid in the different buffer solutions, ensuring the final concentration of the acid is the same in each.

  • Absorbance Measurement: Measure the absorbance of each buffered solution at the λmax of either the acidic or basic form.

  • Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting curve will be sigmoidal. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal. The pKa can be calculated more precisely using the following equation:

    pKa = pH + log [(A - AI) / (AB - A)]

    where A is the absorbance at a given pH, AI is the absorbance of the acidic form, and AB is the absorbance of the basic form.

The following diagram outlines the general workflow for determining pKa using these experimental methods.

pKa_Determination_Workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry p_start Prepare Acid Solution p_titrate Titrate with Strong Base p_start->p_titrate p_measure Record pH vs. Volume p_titrate->p_measure p_plot Plot Titration Curve p_measure->p_plot p_half_eq Determine Half-Equivalence Point p_plot->p_half_eq p_pka pKa = pH at Half-Equivalence p_half_eq->p_pka s_start Prepare Solutions in Buffers s_spectra Measure Absorbance Spectra s_start->s_spectra s_plot Plot Absorbance vs. pH s_spectra->s_plot s_inflection Find Inflection Point s_plot->s_inflection s_pka pKa = pH at Inflection Point s_inflection->s_pka

Caption: Experimental workflows for pKa determination.

References

Safety Operating Guide

Proper Disposal of 2-Iodo-5-nitrobenzoic Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Iodo-5-nitrobenzoic acid is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. As a halogenated nitroaromatic compound, it is classified as hazardous waste and requires a specific disposal protocol. Improper handling can lead to safety hazards and environmental contamination. This guide provides detailed, step-by-step procedures for its safe management and disposal.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] If there is a risk of generating dust, appropriate respiratory protection is required.[2]

  • Ventilation: All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid Incompatibilities: Keep this compound waste segregated from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents to prevent hazardous reactions.[4]

Step-by-Step Disposal Procedure

The primary and mandated method for disposing of this compound is through a licensed hazardous waste disposal service.[3][4][5] Do not discharge this chemical into drains or sewer systems. [1]

  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound."

    • As an iodated organic compound, it must be segregated as Halogenated Organic Waste .[6][7]

    • Do not mix this waste with other chemical streams, particularly non-halogenated solvents or inorganic wastes.[8][9]

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container.[1][10] High-density polyethylene (HDPE) containers are often suitable.[7][10]

    • Whenever possible, use the original container, provided it is in good condition.[8]

    • Ensure the exterior of the container is clean and free from contamination.[10]

    • Do not fill waste containers beyond 90% of their capacity to allow for expansion.[10]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Clear indication of the hazards (e.g., "Irritant," "Harmful")

      • Accumulation start date and other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[3][5]

    • The storage location should be secure and locked to prevent unauthorized access.[3][4][5]

    • Ensure secondary containment is in place to manage any potential leaks.

  • Arrange for Disposal:

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[11]

    • Follow their specific instructions for collection and transport.

Hazardous Waste Characterization

While specific concentration limits for disposal are determined by local regulations, the classification of this compound as hazardous is based on its inherent properties.

Hazard CharacteristicDescriptionReason for Classification
Toxicity Harmful if swallowed and may cause respiratory irritation.[12] The toxicological properties have not been fully investigated, warranting caution.[5]The presence of nitro and iodo groups on an aromatic ring suggests potential toxicity. It must be managed as toxic chemical waste.[13]
Corrosivity As a benzoic acid derivative, it is acidic.While onsite neutralization of some corrosive wastes is sometimes permitted, it is not recommended for this compound due to its other hazardous properties.[11][13] It should be disposed of as chemical waste.
Reactivity Incompatible with strong bases, strong oxidizing agents, and reducing agents.[4]Mixing with incompatible materials can cause hazardous reactions. Waste must be segregated.
Environmental Hazard Discharge into the environment must be avoided.[1] Halogenated compounds can be persistent and harmful to aquatic life.Prevents contamination of water systems and soil.[1]

Experimental Protocols

The universally accepted protocol for the disposal of this compound is collection by a licensed professional waste management service. In-laboratory treatment or neutralization is not recommended for this compound.

While general protocols exist for neutralizing simple corrosive wastes (e.g., adding acids to a solution of sodium carbonate with cooling), these are not suitable for a multi-hazard substance like this compound.[13] Attempting to neutralize it without a specific, validated protocol could create more hazardous byproducts or cause an uncontrolled reaction. The safest and most compliant method is to follow the segregation and containerization steps outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Start: Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First identify 2. Identify Waste (this compound) ppe->identify segregate 3. Segregate as 'Halogenated Organic Waste' identify->segregate containerize 4. Place in Labeled, Sealed, Compatible Container segregate->containerize store 5. Store in Secure Satellite Accumulation Area containerize->store contact_ehs 6. Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end Compliance

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-Iodo-5-nitrobenzoic acid in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers, scientists, and drug development professionals from potential hazards. This document provides detailed, step-by-step procedures for the use and disposal of this compound, ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

For routine handling of small quantities, specific PPE is required. In situations where there is a risk of dust or aerosol generation, additional respiratory protection is necessary. For large spills, a more comprehensive set of PPE is essential to prevent any contact with the hazardous substance.

SituationRequired PPESpecifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are necessary.[2][3]
Hand ProtectionChemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use.[4]
Lab CoatA standard laboratory coat is required to protect against incidental contact.
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved N95 dust mask should be used, or the handling should be performed under a certified chemical fume hood.[4]
Large Spills Full Body ProtectionIn the event of a large spill, splash goggles, a full suit, a dust respirator, boots, and gloves are required. A self-contained breathing apparatus may also be necessary.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing the risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, a chemical fume hood must be used.[3][4][5]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][4]

  • PPE Inspection: Before beginning any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[4]

2. Handling the Chemical:

  • Avoid Dust Formation: Minimize the generation of dust and aerosols during handling.[5][6]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area. Do not eat, drink, or smoke in the work area.[4]

3. First Aid Measures:

  • Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[5]

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with pure water for at least 15 minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[2][5]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[5] All disposal practices must be in accordance with national and local regulations.

  • Contaminated Packaging: Containers can be triply rinsed (or the equivalent) and offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5]

Below is a workflow diagram illustrating the safe handling procedure for this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Inspect and Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handling_weigh Weigh/Handle Chemical in Fume Hood prep_eng->handling_weigh Proceed to Handling handling_work Perform Experimental Work handling_weigh->handling_work cleanup_decon Decontaminate Work Area handling_work->cleanup_decon Work Complete cleanup_dispose Dispose of Waste (Chemical & PPE) cleanup_decon->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff Area Clear post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.